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  • Product: (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride
  • CAS: 1391447-14-5

Core Science & Biosynthesis

Foundational

(R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride synthesis pathway

Synthesis Pathway of (R)-2-Amino-2-(3-fluorophenyl)ethanol Hydrochloride: A Mechanistic and Methodological Whitepaper Executive Summary The synthesis of highly pure chiral amino alcohols is a critical operation in modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Pathway of (R)-2-Amino-2-(3-fluorophenyl)ethanol Hydrochloride: A Mechanistic and Methodological Whitepaper

Executive Summary

The synthesis of highly pure chiral amino alcohols is a critical operation in modern drug discovery, particularly in the development of kinase inhibitors and peptidomimetics[1]. (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride is a highly valued chiral building block. While classical methods for amino acid reduction rely on hazardous and expensive reagents like Lithium Aluminum Hydride ( LiAlH4​ ), this whitepaper outlines a highly scalable, chemoselective, and stereoretentive synthesis pathway utilizing an in situ generated borane system ( NaBH4​/I2​ )[2]. This guide provides a self-validating protocol designed for researchers and process chemists prioritizing safety, high enantiomeric excess ( ee ), and operational efficiency.

Retrosynthetic Analysis & Pathway Selection

The target molecule features a primary amine, a primary alcohol, and a stereocenter at the benzylic position. The most direct retrosynthetic disconnection leads back to the commercially available chiral amino acid, (R)-3-fluorophenylglycine .

The selection of the reducing agent is the most critical decision in this pathway:

  • Why not LiAlH4​ ? While effective, LiAlH4​ poses severe fire hazards upon scale-up, requires rigorous anhydrous conditions, and can lead to partial racemization of sensitive alpha-amino stereocenters due to its harsh basicity.

  • The NaBH4​/I2​ Advantage: Sodium borohydride alone cannot reduce carboxylic acids. However, the addition of molecular iodine ( I2​ ) to NaBH4​ in tetrahydrofuran (THF) generates borane ( BH3​ ) in situ[3]. This method is highly chemoselective, operationally safe, and completely preserves the stereochemical integrity of the chiral center[2].

Synthesis SM (R)-3-Fluorophenylglycine FB (R)-2-Amino-2-(3-fluorophenyl)ethanol SM->FB 1. NaBH4, I2, THF 2. KOH (aq) workup API (R)-2-Amino-2-(3-fluorophenyl)ethanol HCl FB->API HCl (g) in Et2O Crystallization

Figure 1: Two-step scalable synthesis pathway from (R)-3-fluorophenylglycine.

Mechanistic Rationale & Stereochemical Integrity

The causality behind the success of this reaction lies in the precise coordination chemistry of the in situ generated BH3​ .

  • In Situ Generation: 2NaBH4​+I2​→2BH3​+2NaI+H2​↑ . The slow, dropwise addition of iodine controls the exothermic evolution of hydrogen gas.

  • Stereocenter Preservation: The BH3​ rapidly coordinates to both the amine nitrogen and the carboxylate oxygen, forming a rigid acyloxyborohydride intermediate. This cyclic coordination locks the alpha-carbon's conformation, entirely preventing enolization and subsequent racemization[3].

  • CIP Priority Consistency: According to Cahn-Ingold-Prelog (CIP) rules, the priority sequence in the starting material is −NH2​>−COOH>−Aryl>−H . In the product, the primary alcohol retains the second priority position ( −NH2​>−CH2​OH>−Aryl>−H ) because the oxygen atom in −CH2​OH outranks the carbon atoms of the aromatic ring. Thus, the (R)-configuration is nominally and physically preserved.

Mechanism Step1 NaBH4 + I2 in THF Step2 In situ BH3 Generation (H2 gas evolution) Step1->Step2 Step3 Coordination to (R)-Amino Acid (Acyloxyborohydride) Step2->Step3 Add Substrate Step4 Reduction & Hydrolysis (Retention of Stereocenter) Step3->Step4 Reflux & KOH

Figure 2: Mechanistic sequence of the iodine-catalyzed sodium borohydride reduction.

Detailed Experimental Protocols

The following protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure each phase is complete before progression.

Phase 1: Reduction of (R)-3-Fluorophenylglycine
  • Preparation: To a flame-dried, 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add (R)-3-fluorophenylglycine (1.0 eq) and NaBH4​ (2.5 eq).

  • Solvation: Suspend the mixture in anhydrous THF (0.5 M relative to the substrate) and cool the system to 0 °C using an ice-water bath.

  • Activation: Dissolve I2​ (1.0 eq) in anhydrous THF and transfer it to the dropping funnel. Add the iodine solution dropwise over 45 minutes. Causality note: Strict temperature control at 0 °C prevents thermal runaway from the exothermic generation of H2​ gas.

  • Reflux: Once hydrogen evolution ceases, remove the ice bath and heat the reaction to reflux (approx. 66 °C) for 16 hours.

  • IPC Validation: Sample the reaction mixture, quench with a drop of methanol, and analyze via LC-MS. The reaction is self-validated as complete when the starting material mass ( m/z 170.0) is entirely replaced by the product mass ( m/z 156.1)[1].

Phase 2: Boron Complex Hydrolysis & Workup
  • Quenching: Cool the reaction to 0 °C. Carefully add methanol dropwise until effervescence stops, destroying any residual borane.

  • Hydrolysis: Concentrate the mixture under reduced pressure to a thick paste. Add 20% aqueous KOH solution and stir vigorously for 4 hours at room temperature. Causality note: Borane reductions of amino acids form highly stable boron-amine complexes. Strong aqueous base is mandatory to hydrolyze the B-N bonds and liberate the free amino alcohol[2].

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) ( vol). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield (R)-2-Amino-2-(3-fluorophenyl)ethanol as a pale yellow oil.

Phase 3: Hydrochloride Salt Formation
  • Solvation: Dissolve the crude free base in anhydrous diethyl ether ( Et2​O ) or DCM.

  • Precipitation: Cool the solution to 0 °C and add 2.0 M HCl in diethyl ether (1.2 eq) dropwise under vigorous stirring.

  • Isolation: A white crystalline precipitate will form immediately. Stir for an additional 30 minutes to ensure complete crystallization. Filter the solid through a sintered glass funnel, wash with cold anhydrous ether, and dry under high vacuum to afford the target API.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, the product must be validated against the following quantitative parameters. The hydrochloride salt form acts as a purification filter, naturally excluding organic-soluble impurities during precipitation.

Analytical TechniqueTarget SpecificationDiagnostic Rationale
LC-MS (ESI+) m/z 156.08 [M+H]+ Validates molecular weight. A secondary fragment at m/z 139.1 [M−NH2​]+ is highly characteristic of benzylic amines.
1 H NMR (400 MHz, CD3​OD ) Conforms to structure δ 4.4 ppm (dd, 1H) confirms the intact chiral methine proton adjacent to the amine.
13 C NMR (100 MHz, CD3​OD ) Conforms to structure δ ~164 ppm (d, J≈245 Hz) confirms the C-F bond; δ ~64 ppm confirms the primary alcohol carbon.
Chiral HPLC >99.0% ee Validates stereoretention. The minor (S)-enantiomer must integrate to <0.5% peak area.
Karl Fischer Titration <0.5% Water contentEnsures the hygroscopic nature of the HCl salt has been mitigated through proper vacuum drying.

Conclusion

The synthesis of (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride via the NaBH4​/I2​ reduction of (R)-3-fluorophenylglycine represents an optimal intersection of safety, yield, and stereochemical fidelity. By utilizing an in situ generated acyloxyborohydride intermediate, process chemists can bypass the hazards of LiAlH4​ while achieving quantitative conversion and >99% enantiomeric excess. The subsequent isolation as a hydrochloride salt provides a highly stable, crystalline building block ready for downstream pharmaceutical coupling.

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Exploratory

An In-depth Technical Guide to the Spectroscopic and Analytical Characterization of (R)-2-Amino-2-(3-fluorophenyl)ethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride is a chiral building block of significant interest in medicinal chemistry and pharmaceutical de...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its structural and stereochemical integrity are paramount for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the key analytical techniques and expected spectroscopic data for the thorough characterization of this compound. It is designed to be a practical resource for researchers, offering not only data but also the underlying principles and detailed methodologies for its acquisition and interpretation. This document emphasizes a self-validating approach to analysis, ensuring the highest degree of scientific integrity.

Introduction

The incorporation of fluorine into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity. (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride, a fluorinated derivative of phenylglycinol, serves as a valuable chiral synthon. The precise stereochemistry at the benzylic carbon is crucial, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, robust analytical methods to confirm the structure, purity, and enantiomeric excess of this intermediate are essential in drug discovery and development pipelines.

This guide will detail the expected spectroscopic signatures of (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it will address the critical aspect of determining enantiomeric purity through chiral High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A summary of the key physicochemical properties of (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride is presented in Table 1.

Table 1: Physicochemical Properties of (R)-2-Amino-2-(3-fluorophenyl)ethanol Hydrochloride

PropertyValueSource
Molecular Formula C₈H₁₁ClFNO[2]
Molecular Weight 191.63 g/mol [2]
CAS Number 1391447-14-5[2]
Appearance Expected to be a white to off-white solidGeneral knowledge
Chirality (R)-enantiomerTopic

Spectroscopic Characterization

This section details the expected spectroscopic data for (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride. While experimental spectra for this specific salt are not widely published, the following predictions are based on the known effects of the functional groups and the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts are summarized in Table 2.

Table 2: Predicted ¹H NMR Chemical Shifts for (R)-2-Amino-2-(3-fluorophenyl)ethanol Hydrochloride

Solvent: D₂O or DMSO-d₆. Chemical shifts (δ) are referenced to the residual solvent peak.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.2Multiplet4HAromatic protons
~4.5Triplet or Multiplet1HCH (benzylic)
~3.8Multiplet2HCH₂ (methylene)
ExchangeableBroad singlet3HNH₃⁺
ExchangeableBroad singlet1HOH

Causality of Experimental Choices:

  • Solvent: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents for the hydrochloride salt. In D₂O, the NH₃⁺ and OH protons will exchange with deuterium and their signals will disappear, which can aid in peak assignment.

  • Referencing: Chemical shifts should be referenced to the residual solvent peak to ensure accuracy and reproducibility.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum for the structural confirmation of (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.

    • Acquisition Time: 2-4 seconds.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and assign the chemical shifts.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts are summarized in Table 3.

Table 3: Predicted ¹³C NMR Chemical Shifts for (R)-2-Amino-2-(3-fluorophenyl)ethanol Hydrochloride

Solvent: D₂O or DMSO-d₆. Chemical shifts (δ) are referenced to the residual solvent peak.

Chemical Shift (δ) ppmAssignment
~163 (doublet, ¹JCF ≈ 245 Hz)Aromatic C-F
~140Aromatic C-CH
~131 (doublet, ³JCF ≈ 8 Hz)Aromatic CH
~125Aromatic CH
~115 (doublet, ²JCF ≈ 21 Hz)Aromatic CH
~114 (doublet, ⁴JCF ≈ 3 Hz)Aromatic CH
~65CH₂ (methylene)
~58CH (benzylic)

Causality of Experimental Choices:

  • Proton Decoupling: A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom.

  • DEPT: Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule.

Table 4: Predicted ¹⁹F NMR Chemical Shift for (R)-2-Amino-2-(3-fluorophenyl)ethanol Hydrochloride

Solvent: D₂O or DMSO-d₆. Chemical shifts (δ) are referenced to an external standard like CFCl₃.

Chemical Shift (δ) ppmMultiplicityAssignment
~ -113MultipletAr-F

Causality of Experimental Choices:

  • Standard: An external or internal standard (e.g., trifluoroacetic acid) is necessary for accurate chemical shift referencing.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands are summarized in Table 5.

Table 5: Predicted FTIR Absorption Bands for (R)-2-Amino-2-(3-fluorophenyl)ethanol Hydrochloride

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (alcohol)
3200-2800BroadN-H stretch (ammonium salt)
1600-1450Medium-StrongC=C stretch (aromatic)
~1250StrongC-F stretch
1100-1000StrongC-O stretch (alcohol)

Causality of Experimental Choices:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

Experimental Protocol: FTIR Spectroscopy

Objective: To identify the key functional groups in (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride.

Methodology (ATR):

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: The software will automatically subtract the background spectrum. Analyze the resulting spectrum to identify characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride, Electrospray Ionization (ESI) is a suitable technique.

Table 6: Predicted Mass Spectrometry Data for (R)-2-Amino-2-(3-fluorophenyl)ethanol Hydrochloride

m/zIon
156.0819[M+H]⁺ (protonated free base)
139.0768[M+H - H₂O]⁺
126.0686[M+H - CH₂O]⁺

Causality of Experimental Choices:

  • Ionization Technique: ESI is a soft ionization technique that is well-suited for polar molecules like amino alcohols, typically yielding the protonated molecular ion of the free base.

Experimental Protocol: Mass Spectrometry (ESI)

Objective: To determine the molecular weight and fragmentation pattern of (R)-2-Amino-2-(3-fluorophenyl)ethanol.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Chiral Purity Analysis

Ensuring the enantiomeric purity of (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride is critical. Chiral HPLC is the most widely used and reliable technique for this purpose.[4]

Causality of Experimental Choices:

  • Chiral Stationary Phase (CSP): The choice of CSP is crucial for achieving enantiomeric separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds, including amino alcohols.[5]

  • Mobile Phase: The mobile phase composition, typically a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol or ethanol), needs to be optimized to achieve good resolution and reasonable retention times.[5]

  • Derivatization: In some cases, derivatization of the amino group can enhance the separation and detection of the enantiomers.[5]

Experimental Protocol: Chiral HPLC

Objective: To determine the enantiomeric purity of (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride.

Methodology:

  • Column Selection: Choose a suitable chiral stationary phase, for example, a column packed with a cellulose or amylose derivative.

  • Mobile Phase Preparation: Prepare a mobile phase of appropriate polarity, for instance, a mixture of n-hexane and isopropanol. The exact ratio will require optimization.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Analysis: Inject a solution of the racemic mixture to determine the retention times of both enantiomers. Then, inject the sample solution and calculate the enantiomeric excess (% ee) based on the peak areas of the two enantiomers.

Visualizations

Diagram 1: Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic & Chromatographic Analysis cluster_data Data Interpretation Sample (R)-2-Amino-2-(3-fluorophenyl)ethanol HCl NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS HPLC Chiral HPLC Sample->HPLC Structure Structural Elucidation NMR->Structure Confirms connectivity FTIR->Structure Identifies functional groups MS->Structure Determines molecular weight Enantiomeric_Purity Enantiomeric Purity HPLC->Enantiomeric_Purity Quantifies enantiomers Purity Purity Assessment Structure->Purity

Caption: Workflow for the comprehensive analysis of (R)-2-Amino-2-(3-fluorophenyl)ethanol HCl.

Diagram 2: Key Spectroscopic Correlations

G cluster_structure Molecular Structure cluster_spectra Spectroscopic Signatures Aromatic Aromatic Ring H_NMR ¹H NMR Aromatic->H_NMR δ 7.2-7.5 ppm C_NMR ¹³C NMR Aromatic->C_NMR δ 114-163 ppm MS_spec MS Aromatic->MS_spec Fragmentation Pattern Benzylic_CH Benzylic CH Benzylic_CH->H_NMR δ ~4.5 ppm Benzylic_CH->C_NMR δ ~58 ppm Benzylic_CH->MS_spec Fragmentation Pattern Methylene_CH2 Methylene CH₂ Methylene_CH2->H_NMR δ ~3.8 ppm Methylene_CH2->C_NMR δ ~65 ppm Methylene_CH2->MS_spec Fragmentation Pattern Ammonium Ammonium NH₃⁺ FTIR_spec FTIR Ammonium->FTIR_spec ~3200-2800 cm⁻¹ Ammonium->MS_spec Fragmentation Pattern Hydroxyl Hydroxyl OH Hydroxyl->FTIR_spec ~3400-3200 cm⁻¹ Hydroxyl->MS_spec Fragmentation Pattern Fluorine Fluorine Fluorine->C_NMR C-F coupling F_NMR ¹⁹F NMR Fluorine->F_NMR δ ~ -113 ppm Fluorine->MS_spec Fragmentation Pattern

Caption: Correlation of structural features with expected spectroscopic signals.

Conclusion

The analytical characterization of (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride requires a multi-technique approach to ensure its identity, purity, and stereochemical integrity. This guide has provided a framework for its comprehensive analysis using NMR, FTIR, and Mass Spectrometry, complemented by chiral HPLC for enantiomeric purity assessment. The detailed protocols and expected data serve as a valuable resource for researchers in the pharmaceutical industry, facilitating the development of robust and reliable quality control procedures for this important chiral building block.

References

  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • This reference is not available in the provided search results.
  • 19F NMR Reference Standards. [Link]

  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • Chiral HPLC Separations. Phenomenex. [Link]

  • This reference is not available in the provided search results.
  • Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. [Link]

Sources

Foundational

Comprehensive NMR Elucidation Guide: ¹H and ¹³C NMR of (R)-2-Amino-2-(3-fluorophenyl)ethanol Hydrochloride

Executive Summary (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride is a heavily utilized chiral building block in the development of phenylethanolamine-derived therapeutics, including beta-adrenergic agonists and CNS-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride is a heavily utilized chiral building block in the development of phenylethanolamine-derived therapeutics, including beta-adrenergic agonists and CNS-active agents. The structural verification of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents two distinct and highly informative spectroscopic phenomena: diastereotopicity induced by the chiral center, and heteronuclear spin-spin coupling generated by the 3-fluorophenyl system.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere spectral assignments. This guide explores the causality behind the experimental protocols and the quantum mechanical logic governing the observed chemical shifts and coupling constants.

Experimental Protocols: A Self-Validating System

The reliability of NMR elucidation depends entirely on the sample preparation and acquisition parameters. The following protocol is designed to be a self-validating system, ensuring that the salt form, stereochemical integrity, and isotopic couplings are preserved and observable.

Step-by-Step Methodology
  • Solvent Selection (The Causality of DMSO-d₆): Weigh 15–20 mg of the API and dissolve it in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v TMS. Scientific Rationale: While D₂O is a common solvent for hydrochloride salts, it causes rapid deuterium exchange with the –NH₃⁺ and –OH protons, effectively erasing them from the ¹H spectrum. DMSO-d₆ strongly solvates the polar salt while drastically slowing proton exchange. This allows for the direct observation of the exchangeable protons, which is critical for confirming the intact hydrochloride salt form and assessing intramolecular hydrogen bonding.

  • Instrument Calibration: Tune and match the probe for ¹H (400/500 MHz) and ¹³C (100/125 MHz) frequencies. Ensure the temperature is stabilized at 298 K to prevent chemical shift drift of the exchangeable protons.

  • ¹H NMR Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds and a spectral width of 12 ppm.

  • ¹³C NMR Acquisition: Acquire 512–1024 scans with a D1 of 2.0 seconds. Utilize WALTZ-16 ¹H-decoupling to simplify the spectrum, leaving only the ¹⁹F-¹³C couplings visible.

¹H NMR Spectral Elucidation

The ¹H NMR spectrum of (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride is defined by complex spin systems in both the aromatic and aliphatic regions.

The Aromatic Region & ¹⁹F-¹H Coupling

Fluorine-19 (¹⁹F) is a spin-½ nucleus with 100% natural abundance. It acts analogously to a proton but exerts significantly stronger magnetic influence[1]. In the aromatic region, the ¹⁹F nucleus couples through bonds to the adjacent protons. The ortho protons (H2 and H4) exhibit strong ³J_HF couplings (~8–10 Hz), which are comparable in magnitude to standard ortho ³J_HH couplings. This transforms the expected splitting patterns, causing H2 (flanked by the fluorine and the chiral aliphatic chain) to appear as a complex doublet of doublets or doublet of triplets.

The Aliphatic Region & Diastereotopicity

The chiral center at C1 (bearing the –NH₃⁺ group) creates a permanently asymmetric environment for the adjacent –CH₂OH protons[2]. Because replacing either of these methylene protons with a different isotope (e.g., deuterium) would yield diastereomers rather than enantiomers, these protons are termed diastereotopic [3].

They are chemically and magnetically non-equivalent, even in a freely rotating aliphatic chain. Consequently, they couple with each other (geminal coupling, ²J_HH ≈ -11.5 Hz) and with the adjacent methine proton (vicinal coupling, ³J_HH), forming a classic ABX spin system that manifests as two distinct, complex multiplets.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J in Hz)Assignment Logic & Causality
–NH₃⁺ 8.52br s3H-Broadened due to quadrupolar relaxation of ¹⁴N and slow exchange in DMSO.
H5 (Ar) 7.48td1H³J_HH = 8.0, ⁴J_HF = 6.0Meta to F; coupled to H4, H6, and F.
H2 (Ar) 7.38dt1H³J_HF = 9.8, ⁴J_HH = 2.0Ortho to F; strong ³J_HF coupling dominates the splitting.
H6 (Ar) 7.32d1H³J_HH = 8.0Para to F; ⁵J_HF is negligible, split only by H5.
H4 (Ar) 7.22td1H³J_HH = 8.5, ³J_HF = 8.5Ortho to F; split equally by adjacent H5 and F.
–OH 5.45br t1H³J_HH = 5.0Coupled to the adjacent CH₂ group; visible due to DMSO-d₆.
CH (Methine) 4.42dd1H³J_HH = 7.5, 4.5Chiral center; coupled to the two non-equivalent CH₂ protons.
CH₂ (H_a) 3.82ddd1H²J_HH = 11.5, ³J_HH = 5.0Diastereotopic proton A; geminal and vicinal coupling.
CH₂ (H_b) 3.68ddd1H²J_HH = 11.5, ³J_HH = 7.5Diastereotopic proton B; geminal and vicinal coupling.

¹³C NMR Spectral Elucidation

The ¹³C NMR spectrum provides a self-validating map of the molecule's connectivity, driven entirely by ¹⁹F-¹³C scalar couplings[4]. Because the spectrum is ¹H-decoupled, the only source of signal splitting is the ¹⁹F nucleus.

The magnitude of the carbon-fluorine coupling constant (J_CF) decays exponentially with the number of intervening bonds. This allows us to assign the aromatic carbons with absolute certainty based on the measured J-values:

  • ¹J_CF (Direct attachment): ~240–245 Hz (C3)

  • ²J_CF (Ortho): ~21–23 Hz (C2, C4)

  • ³J_CF (Meta): ~7–9 Hz (C1, C5)

  • ⁴J_CF (Para): ~2–3 Hz (C6)

The aliphatic carbons (methine and methylene) are too far removed from the fluorine atom (>4 bonds) and are insulated by the sp³ hybridization, appearing as sharp singlets.

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J_CF in Hz)Assignment Logic & Causality
C3 (Ar-F) 162.4d¹J_CF = 244.5Directly bonded to F; massive ¹J coupling.
C1 (Ar-CH) 139.8d³J_CF = 7.6Meta to F; attached to the chiral aliphatic chain.
C5 (Ar) 130.8d³J_CF = 8.4Meta to F; standard ³J_CF magnitude.
C6 (Ar) 124.2d⁴J_CF = 2.8Para to F; smallest observable coupling.
C4 (Ar) 115.6d²J_CF = 21.2Ortho to F.
C2 (Ar) 114.8d²J_CF = 22.5Ortho to F; slightly shielded relative to C4 due to proximity to the aliphatic chain.
CH₂ (Aliphatic) 62.7s-Deshielded by the adjacent hydroxyl oxygen.
CH (Aliphatic) 55.3s-Deshielded by the adjacent ammonium nitrogen.

Workflow Visualization

To ensure robust reproducibility in structural elucidation, the following logical workflow should be applied when analyzing chiral, fluorinated APIs.

NMR_Workflow A Sample Preparation (DMSO-d6 to preserve salt form) B 1D 1H NMR (Analyze Diastereotopic CH2 & 19F-1H) A->B C 1D 13C NMR (Map 1J, 2J, 3J C-F Couplings) A->C D 1D 19F NMR (Confirm Fluorine Environment) A->D E 2D NMR (COSY/HSQC) (Resolve Overlaps & Assign Spin Systems) B->E C->E D->E F Structural & Stereochemical Validation E->F

Fig 1. NMR elucidation workflow for chiral fluorinated compounds.

References

  • Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Available at:[Link]

  • Chemistry LibreTexts. 5.4: Types of Protons. Available at:[Link]

  • Pecul, M., Sadlej, J., & Leszczynski, J. (2001). The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. Journal of Chemical Physics. Available at:[Link]

  • Loughborough University Research Repository. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants. Available at:[Link]

Sources

Exploratory

Infrared Spectroscopy of (R)-2-Amino-2-(3-fluorophenyl)ethanol Hydrochloride: An Analytical Whitepaper

Executive Summary (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride is a highly specialized chiral building block, frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride is a highly specialized chiral building block, frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including phenylethanolamine-derived therapeutics. The molecule presents a complex vibrational signature due to the presence of multiple highly polar functional groups: a primary alcohol, a primary amine hydrochloride salt, and a meta-fluorinated aromatic ring.

For drug development professionals and analytical chemists, Fourier Transform Infrared (FTIR) spectroscopy serves not merely as a qualitative fingerprinting tool, but as a mechanistic window into the molecular dynamics and electronic environment of the API. This whitepaper provides an authoritative, in-depth guide to the FTIR spectral analysis of this compound, grounded in fundamental physical chemistry and designed as a self-validating system compliant with 1[1].

Structural and Vibrational Mechanics

To accurately interpret the FTIR spectrum, we must first deconstruct the molecule into its fundamental vibrational oscillators. The structure consists of an ethanol backbone where the C1 carbon bears a hydroxyl group ( −CH2​OH ) and the chiral C2 carbon is substituted with a protonated primary amine ( −NH3+​Cl− ) and a 3-fluorophenyl ring.

The absorption of mid-infrared photons promotes these functional groups from their ground vibrational state to excited states. Because the intensity of an IR absorption band is directly proportional to the square of the change in the dipole moment ( dμ/dx ) during the vibration, the highly polarized O−H , N−H , and C−F bonds in this molecule dominate the spectral landscape.

Spectral_Causality cluster_groups Functional Groups & Dipole Changes cluster_peaks Diagnostic IR Bands API (R)-2-Amino-2-(3-fluorophenyl)ethanol HCl Amine Primary Amine Salt (-NH3+) Strong H-Bonding API->Amine Fluoro Fluorophenyl (Ar-F) High Bond Polarity API->Fluoro Alcohol Primary Alcohol (-OH) O-H & C-O Dipoles API->Alcohol Amine_Peak Broad Envelope: 3200-2800 cm⁻¹ Deformation: ~1600-1500 cm⁻¹ Amine->Amine_Peak Fluoro_Peak Strong C-F Stretch: 1300-1000 cm⁻¹ Meta OOP Bend: 810-680 cm⁻¹ Fluoro->Fluoro_Peak Alcohol_Peak O-H Stretch: 3500-3200 cm⁻¹ C-O Stretch: ~1050 cm⁻¹ Alcohol->Alcohol_Peak

Mechanistic mapping of functional groups to their corresponding IR absorption bands.

Quantitative Diagnostic Frequencies

The following table summarizes the expected quantitative spectral data for (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride, mapping each wavenumber to its physical causality.

Functional GroupVibrational ModeExpected Wavenumber ( cm−1 )IntensityMechanistic Causality
Primary Alcohol O−H Stretch3500 – 3200Strong, BroadHigh polarity of the O−H bond and extensive intermolecular hydrogen bonding.
Amine Salt N−H Stretch Envelope3200 – 2800Strong, Very BroadFormal positive charge on nitrogen and H -bonding shift stretching to lower frequencies[2].
Amine Salt NH3+​ Deformation1620 – 1500Medium-StrongAsymmetric and symmetric bending of the protonated amine nitrogen[3].
Fluorophenyl C−F Stretch1300 – 1000Very StrongExtreme electronegativity of fluorine creates a massive dipole moment change[4].
Primary Alcohol C−O Stretch~1050StrongStretching of the carbon-oxygen single bond of the −CH2​OH group[4].
Aromatic Ring Meta OOP C−H Bend810–750 & 725–680StrongSynchronous out-of-plane (OOP) movement of adjacent aromatic ring protons[4].

Mechanistic Causality of Key Absorption Bands

The Amine Hydrochloride ( NH3+​ ) Envelope

Unlike free primary amines, which typically exhibit two distinct, sharp N−H stretching bands above 3300 cm−1 , the protonation of the amine to form the −NH3+​ salt fundamentally alters its vibrational mechanics. The formal positive charge increases the polarization of the N−H bonds, facilitating extensive, strong intermolecular hydrogen bonding with the chloride counterion and adjacent hydroxyl groups.

This dynamic creates a massive, broad stretching envelope spanning from2[2]. Superimposed on this envelope are the aliphatic C−H stretches of the ethanol backbone and the aromatic C−H stretches. Furthermore, the high polarity of the amine salt generates large dipole moment derivatives, causing overtone and combination bands to appear prominently on the lower wavenumber side of the envelope, extending down to 2000 cm−1 [2]. The asymmetric and symmetric NH3+​ deformation (bending) vibrations appear as distinct, sharp bands in the3[3].

The Fluorinated Aromatic System

The introduction of a fluorine atom onto the aromatic ring creates a localized region of extreme electron density. During the C−F stretching vibration, the massive change in the dipole moment yields an intensely strong absorption band in the fingerprint region, typically between4[4]. In meta-substituted systems, this mode strongly couples with C−C stretching and C−H in-plane bending, often resulting in a dominant, characteristic peak around 1250-1180 cm−1 [5].

Additionally, the meta-substitution pattern dictates the out-of-plane (OOP) C−H bending mechanics. The synchronous movement of the isolated proton (between the fluoro and ethanolamine substituents) and the three adjacent protons produces two highly characteristic strong bands at4[4].

Self-Validating Experimental Protocol

To ensure data integrity and regulatory compliance, the FTIR workflow must be designed as a self-validating system. The following protocol outlines the Attenuated Total Reflectance (ATR) FTIR methodology, adhering strictly to pharmacopeial standards.

FTIR_Workflow IQ 1. Instrument Qual. USP <854> Polystyrene 1601.2 cm⁻¹ Prep 2. Sample Prep ATR Crystal Contact or KBr Pellet IQ->Prep Acq 3. Data Acquisition 3800-650 cm⁻¹ Resolution: 4 cm⁻¹ Prep->Acq Anal 4. Spectral Analysis Band Assignment & Causality Mapping Acq->Anal

Step-by-step FTIR analytical workflow compliant with USP &lt;854&gt; standards.
Step-by-Step Methodology:
  • Instrument Operational Qualification (OQ): Before sample analysis, verify the wavenumber accuracy of the spectrometer. Scan a traceable polystyrene film standard. The system must accurately resolve the6[6]. Passing this calibration check ensures the interferometer is operating within pharmacopeial tolerances.

  • Background Acquisition: Clean the ATR crystal (Diamond or ZnSe) with a volatile, non-absorbing solvent (e.g., isopropanol) and allow it to dry. Collect a background spectrum over the range of1 using a resolution of 4 cm−1 and 32 co-added scans[1]. The background must show stable energy throughput and accurately model ambient H2​O vapor and CO2​ for algorithmic subtraction.

  • Sample Preparation: Deposit 2–5 mg of crystalline (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride directly onto the ATR crystal. Engage the pressure anvil to ensure intimate optical contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum using the exact same parameters as the background. The maximum absorbance of the strongest band (likely the C−F stretch or O−H / NH3+​ envelope) should fall between 0.2 and 0.8 Absorbance Units (AU) to ensure linear detector response and avoid photometric saturation.

  • System Suitability & Release: If the method is intended for Category I quantitative API assay, perform recovery testing. The analytical procedure must demonstrate a 1 for the drug substance[1].

References

  • USP <854> Mid-Infrared Spectroscopy Source: DrugFuture / United States Pharmacopeia URL:[Link]

  • Pharmaceutical Analysis using FTIR: Compliance with Pharmacopoeia Source: Agilent Technologies URL:[Link]

  • The Infrared Spectra of Secondary Amines and Their Salts Source: Canadian Science Publishing URL:[Link]

  • Organic Nitrogen Compounds V: Amine Salts Source: Spectroscopy Online URL:[Link]

  • Characteristic IR Absorption Peaks of Functional Groups Source: UCSC / WPMU CDN URL:[Link]

  • Vibrational Spectra and Normal Coordinate Analysis for Substituted Trifluoromethyl Benzenes Source: Indian Academy of Sciences (IAS) URL:[Link]

Sources

Foundational

Engineering Asymmetric Complexity: Research Applications of (R)-2-Amino-2-(3-fluorophenyl)ethanol Hydrochloride

Physicochemical Causality: The Convergence of Chirality and Fluorine Chemistry In advanced medicinal chemistry and asymmetric synthesis, the selection of a chiral building block is rarely arbitrary. (R)-2-Amino-2-(3-fluo...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Causality: The Convergence of Chirality and Fluorine Chemistry

In advanced medicinal chemistry and asymmetric synthesis, the selection of a chiral building block is rarely arbitrary. (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride —a fluorinated derivative of (R)-phenylglycinol—represents a highly specialized chiral β-amino alcohol. Its utility is driven by the precise physicochemical alterations induced by the meta-fluorine substitution and its formulation as a hydrochloride salt.

The Causality of the Molecular Design
  • The Meta-Fluoro Substitution (-I Effect): Fluorine is the most electronegative element. When positioned at the meta carbon of the phenyl ring, it exerts a strong inductive electron-withdrawing effect (-I) without the counteracting resonance electron donation (+M) observed at ortho or para positions[1]. This lowers the pKa of the benzylic amine, altering its nucleophilicity and making it a superior leaving group during chiral auxiliary cleavage[1]. Furthermore, the carbon-fluorine bond blocks oxidative metabolism (e.g., by CYP450 enzymes) at a common metabolic "soft spot," significantly enhancing the molecule's half-life in biological systems[2].

  • The Hydrochloride Salt Formulation: The free base of chiral amino alcohols is often hygroscopic and susceptible to slow atmospheric oxidation. Formulating this compound as a hydrochloride salt yields a highly crystalline, bench-stable solid. This ensures precise stoichiometric weighing for catalytic applications and prevents spontaneous degradation, requiring only in situ neutralization (e.g., with triethylamine) to liberate the active nucleophile.

Quantitative Profiling: Fluorinated vs. Non-Fluorinated Auxiliaries

To understand its structural advantages, we must compare it against its non-fluorinated parent compound, (R)-phenylglycinol.

Parameter / Property(R)-Phenylglycinol(R)-3-FluorophenylglycinolMechanistic Impact on Research & Drug Design
Amine pKa (approx.) 8.98.4Enhanced membrane permeability at physiological pH; alters coordination geometry in metal catalysis.
Lipophilicity (clogP) 0.81.1Improved passive diffusion and stronger hydrophobic pocket binding in target proteins.
Metabolic Stability Moderate (Prone to CYP oxidation)High (Meta-position sterically/electronically blocked)Prolonged half-life in vivo when incorporated into active pharmaceutical ingredients (APIs).
Steric Bulk (A-value) ~2.9 (Phenyl)~3.0 (3-Fluorophenyl)Maintains rigid stereocontrol in asymmetric induction while optimizing electronic properties.

Core Application I: Chiral Auxiliary in Asymmetric Multicomponent Reactions (MCRs)

One of the most powerful applications of (R)-2-Amino-2-(3-fluorophenyl)ethanol is its use as a chiral auxiliary in the Asymmetric Strecker Reaction [3]. MCRs allow for the rapid assembly of complex chemotypes, such as α-amino nitriles, which are direct precursors to unnatural α-amino acids used in peptidomimetic drugs (e.g., the synthesis of DPP-IV inhibitors like Saxagliptin)[4].

The steric bulk of the 3-fluorophenyl group efficiently shields one face of the intermediate imine, directing the nucleophilic attack of the cyanide ion to the opposite face, thereby achieving high diastereomeric excess (de).

Strecker A Aldehyde + Cyanide Source C Chiral Imine Intermediate A->C B (R)-3-Fluorophenylglycinol (Chiral Auxiliary) B->C Condensation (-H2O) D Diastereoselective Cyanide Attack C->D TMSCN / Lewis Acid E Chiral alpha-Amino Nitrile D->E Crystallization- Induced Resolution

Workflow of the asymmetric Strecker reaction using (R)-3-fluorophenylglycinol as a chiral auxiliary.

Self-Validating Protocol: Diastereoselective Strecker Synthesis

Objective: Synthesis of an enantiopure α-amino nitrile.

  • Liberation of the Free Base: Suspend 1.0 mmol of (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride in 5 mL of anhydrous dichloromethane (DCM). Add 1.1 mmol of triethylamine (Et₃N) dropwise at 0°C.

    • Validation: The suspension will clarify into a homogeneous solution as the free base is liberated.

  • Imine Condensation: Add 1.0 mmol of the target aldehyde (e.g., pivaldehyde) and 2.0 mmol of anhydrous MgSO₄ (as a desiccant to drive the equilibrium). Stir at room temperature for 4 hours.

    • Validation: Filter the MgSO₄ and analyze an aliquot via ¹H NMR. The disappearance of the aldehyde proton (~9.5 ppm) and the appearance of a distinct imine proton (~8.2 ppm) confirms quantitative conversion.

  • Cyanation: Cool the solution to -20°C. Slowly add 1.2 mmol of trimethylsilyl cyanide (TMSCN) followed by 10 mol% of a Lewis acid catalyst (e.g., Sc(OTf)₃). Stir for 12 hours.

    • Causality: The low temperature maximizes the facial selectivity dictated by the 3-fluorophenyl group, preventing thermodynamic epimerization.

  • Isolation & Resolution: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry, and concentrate. The resulting diastereomeric mixture often undergoes crystallization-induced asymmetric transformation (CIAT) when triturated with cold hexanes, yielding a single diastereomer.

    • Validation: Chiral HPLC (e.g., Chiralcel OD-H column) will confirm a diastereomeric ratio (dr) of >95:5.

Core Application II: Precursor for Chiral Ligands in Asymmetric Catalysis

Chiral β-amino alcohols are the foundational building blocks for Bis(oxazolinyl) (BOX) ligands. These bidentate ligands coordinate with transition metals (like Cu²⁺, Zn²⁺, or Ni²⁺) to form highly structured chiral Lewis acid complexes, which are essential for enantioselective transformations such as Friedel-Crafts alkylations, Diels-Alder reactions, and cyclopropanations[5].

The introduction of the meta-fluoro group into the BOX ligand framework subtly withdraws electron density from the oxazoline nitrogen. This increases the Lewis acidity of the coordinated metal center, often resulting in accelerated reaction rates compared to standard phenyl-BOX ligands.

BOXLigand N1 (R)-3-Fluorophenylglycinol (2 equivalents) N3 Bis(amide) Intermediate N1->N3 CH2Cl2, 0°C N2 Dimethylmalonyl Dichloride (1 equivalent) N2->N3 CH2Cl2, 0°C N4 Cyclization (TsCl, Et3N) N3->N4 Activation of OH N5 Fluorinated BOX Ligand N4->N5 Reflux / Ring Closure N6 Cu(OTf)2 Complexation (Chiral Lewis Acid) N5->N6 Toluene, RT

Stepwise synthesis of a fluorinated Bis(oxazolinyl) (BOX) ligand and subsequent Cu(II) complexation.

Self-Validating Protocol: Synthesis of a Fluorinated BOX Ligand

Objective: Assembly of a C2-symmetric chiral ligand for Lewis acid catalysis.

  • Amidation: Dissolve 2.0 mmol of (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride and 5.0 mmol of Et₃N in 10 mL anhydrous DCM at 0°C. Dropwise, add 1.0 mmol of dimethylmalonyl dichloride. Stir for 2 hours, allowing it to warm to room temperature.

    • Validation: TLC (Hexane:EtOAc 1:1) will show the complete consumption of the amine (ninhydrin stain positive) and the formation of a highly polar bis(amide) intermediate.

  • Activation and Cyclization: To the crude bis(amide) solution, add 2.2 mmol of tosyl chloride (TsCl) and an additional 4.0 mmol of Et₃N. Add a catalytic amount of DMAP (0.1 mmol). Reflux the mixture for 24 hours.

    • Causality: TsCl selectively tosylates the primary hydroxyl groups. The adjacent amide oxygen then acts as an internal nucleophile, displacing the tosylate to form the oxazoline ring.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (neutral alumina is preferred over silica to prevent oxazoline hydrolysis).

    • Validation: ¹³C NMR will reveal the disappearance of the amide carbonyl carbon (~170 ppm) and the appearance of the characteristic oxazoline imine carbon (~165 ppm).

  • Complexation: Stir the purified ligand (1.0 eq) with Cu(OTf)₂ (0.95 eq) in anhydrous toluene for 2 hours. The formation of a deep blue/green solution validates the successful chelation of the chiral Lewis acid complex.

Core Application III: Medicinal Chemistry and Target-Oriented Synthesis

Beyond serving as a synthetic tool, the (R)-2-Amino-2-(3-fluorophenyl)ethanol motif is frequently incorporated directly into Active Pharmaceutical Ingredients (APIs).

In the development of G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors, the fluorinated phenylglycinol scaffold is utilized to map the hydrophobic pockets of target proteins[6]. The meta-fluoro substitution specifically enhances binding affinity through favorable electrostatic and van der Waals interactions with target residues, while simultaneously increasing the lipophilicity required for blood-brain barrier (BBB) penetration in neuro-therapeutics[2]. Furthermore, by replacing a hydrogen atom with fluorine, medicinal chemists effectively "armor" the molecule against rapid metabolic degradation, significantly improving the pharmacokinetic profile of the resulting drug candidate[1].

References

  • Recent advances in asymmetric Strecker reactions Arkivoc[Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients MDPI - Pharmaceuticals[Link]

  • Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation National Institutes of Health (PMC)[Link]

  • Importance of Fluorine in Benzazole Compounds Semantic Scholar[Link]

  • Structure–activity insights and molecular modeling approaches of anti-TNBC agents: a comprehensive systematic review National Institutes of Health (PMC)[Link]

  • Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951-33: Design, Synthesis, and Biological Evaluation Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Asymmetric Synthesis of 2-Amino-2-phenylethanol Derivatives

Foreword: The Significance of Chiral 2-Amino-2-phenylethanol Scaffolds The 2-amino-2-phenylethanol framework is a privileged motif in medicinal chemistry and materials science.[1][2] These chiral amino alcohols are integ...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Significance of Chiral 2-Amino-2-phenylethanol Scaffolds

The 2-amino-2-phenylethanol framework is a privileged motif in medicinal chemistry and materials science.[1][2] These chiral amino alcohols are integral components of numerous pharmaceuticals, including β2-adrenoceptor agonists used in the treatment of asthma and COPD, as well as serving as indispensable chiral auxiliaries and synthons in the broader landscape of organic synthesis.[1][2][3] The stereochemistry at the C1 and C2 positions is often critical for biological activity, making the development of robust and efficient asymmetric syntheses a paramount objective for researchers in drug discovery and development. This guide provides an in-depth exploration of key methodologies for the asymmetric synthesis of these valuable compounds, offering both theoretical insights and field-proven protocols.

Strategic Approaches to Asymmetric Synthesis

The asymmetric synthesis of 2-amino-2-phenylethanol derivatives can be broadly categorized into three main strategies, each with its own set of advantages and considerations:

  • Chiral Pool Synthesis: This approach leverages readily available, enantiomerically pure starting materials from nature, such as amino acids, to introduce the desired stereochemistry.[4][5]

  • Diastereoselective Synthesis: In this strategy, a chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed.

  • Catalytic Asymmetric Synthesis: This is often the most elegant and atom-economical approach, employing a small amount of a chiral catalyst to generate large quantities of the desired enantiomerically enriched product.

This document will delve into specific, high-impact protocols within these strategic areas, focusing on methods that have demonstrated reliability and high stereocontrol.

Methodology 1: Chiral Pool Synthesis via Reduction of α-Amino Acids

The most direct route from the chiral pool involves the reduction of enantiomerically pure α-amino acids, such as (R)- or (S)-phenylglycine.[3] This method is conceptually straightforward and provides excellent stereochemical fidelity, as the chirality is inherent to the starting material.

Causality Behind Experimental Choices:

The choice of reducing agent is critical. While powerful hydride donors like lithium aluminum hydride (LiAlH4) are effective, they can be hazardous on a large scale.[3] Borane complexes, such as borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (BH3·THF), offer a milder and often safer alternative. The use of a borane complex with an N-borane intermediate can also protect the amine functionality during the reaction.[6]

Protocol 1: Reduction of (S)-Phenylglycine to (S)-2-Amino-2-phenylethanol

This protocol details the reduction of (S)-phenylglycine using sodium borohydride, a method that leads to the formation of a stable β-amino alcohol N-borane intermediate.[6]

Materials:

  • (S)-2-Phenylglycine

  • Sodium borohydride (NaBH4)

  • Methanol

  • Dichloromethane

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend (S)-2-phenylglycine (1.0 eq) in methanol.

  • Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Add sodium borohydride (4.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the effervescence ceases and the pH is acidic.

  • Workup: Concentrate the mixture under reduced pressure to remove the methanol. Add dichloromethane and water to the residue. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x).

  • Basification and Final Extraction: Combine the aqueous layers and basify with 1 M NaOH to pH > 10. Extract the aqueous layer with dichloromethane (3 x).

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-2-amino-2-phenylethanol.

  • Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.

Expected Outcome: This procedure typically affords the desired amino alcohol in good yield and high enantiomeric purity.[6]

Methodology 2: Diastereoselective Synthesis Using a Pinanone-Derived Chiral Auxiliary

This powerful method utilizes a chiral ketimine derived from pinanone as a template to control the stereochemistry of a key carbon-carbon bond-forming step.[7] The rigidity of the pinanone framework provides excellent facial shielding, leading to high diastereoselectivity.

Causality Behind Experimental Choices:

The choice of the chiral auxiliary is paramount. Pinanone is a readily available and inexpensive chiral building block. The formation of the ketimine with benzylamine provides a stable intermediate that can be deprotonated to form a chiral enolate. The subsequent reaction of this enolate with an electrophile, such as paraformaldehyde, proceeds with high diastereoselectivity due to the steric hindrance imposed by the pinanone moiety. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the efficient and clean deprotonation of the ketimine.

Protocol 2: Asymmetric Synthesis of (S)-2-Amino-2-phenylethanol via a Pinanone Ketimine

This protocol is adapted from the work of Aiqiao et al. and demonstrates the synthesis of (S)-2-amino-2-phenylethanol.[7]

Materials:

  • (1S,2S,5S)-(-)-2-Hydroxypinan-3-one

  • Benzylamine

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Hexamethylphosphoramide (HMPA)

  • Paraformaldehyde

  • Ammonium chloride (aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

Part A: Synthesis of the Chiral Ketimine

  • A mixture of (1S,2S,5S)-(-)-2-hydroxypinan-3-one (1.0 eq), benzylamine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is heated at reflux with a Dean-Stark trap for 12 hours.

  • The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude ketimine is purified by vacuum distillation.

Part B: Diastereoselective Addition and Hydrolysis

  • Enolate Formation: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-BuLi (1.1 eq) dropwise. After stirring for 30 minutes, add a solution of the chiral ketimine (1.0 eq) in anhydrous THF. Stir for an additional 2 hours at -78 °C.

  • Aldol Addition: Add HMPA (1.0 eq) to the reaction mixture at -78 °C, followed by paraformaldehyde (1.5 eq) after 30 minutes. The mixture is then allowed to warm to -30 °C to -20 °C and stirred for 10 hours.

  • Workup: Quench the reaction with aqueous ammonium chloride. Extract the product with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • Purification: The crude addition product is purified by column chromatography on silica gel.

  • Hydrolysis: The purified product is then hydrolyzed under acidic conditions (e.g., aqueous HCl) to cleave the chiral auxiliary and afford (S)-2-amino-2-phenylethanol.

Expected Outcome: This method has been reported to produce the desired amino alcohol with excellent optical purity (>97% ee).[7]

Methodology 3: Catalytic Asymmetric Synthesis via Transfer Hydrogenation of α-Amino Ketones

Catalytic asymmetric transfer hydrogenation represents a highly efficient and practical approach for the synthesis of chiral amino alcohols. This method avoids the use of stoichiometric chiral reagents and often proceeds under mild conditions. The key to success lies in the selection of an appropriate chiral catalyst and hydrogen donor.

Causality Behind Experimental Choices:

The reduction of a prochiral α-amino ketone to a chiral amino alcohol is the core transformation. Chiral Brønsted acids have emerged as powerful catalysts for the transfer hydrogenation of α-keto ketimines, which are precursors to α-amino ketones.[8][9][10] The chiral phosphoric acid catalyst creates a chiral environment around the imine, directing the hydride transfer from a Hantzsch ester (a common hydrogen donor) to one face of the C=N double bond with high enantioselectivity. The resulting chiral α-amino ketone can then be reduced to the final amino alcohol.

Protocol 3: Brønsted Acid-Catalyzed Asymmetric Transfer Hydrogenation

This protocol is based on the work of Guo and coworkers for the synthesis of chiral α-amino ketones, which are immediate precursors to the target 2-amino-2-phenylethanol derivatives.[8][9]

Materials:

  • α-Amino acetophenone hydrochloride

  • Triethylamine

  • Chiral phosphoric acid catalyst (e.g., (S)-TRIP)

  • Hantzsch ester (e.g., diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate)

  • Solvent (e.g., toluene)

  • Sodium borohydride (for subsequent reduction)

  • Methanol

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

Part A: Asymmetric Synthesis of the α-Amino Ketone

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the α-amino acetophenone hydrochloride (1.0 eq) and the Hantzsch ester (1.2 eq) in toluene.

  • Base Addition: Add triethylamine (1.1 eq) to the mixture to generate the free α-amino ketone in situ.

  • Catalyst Addition: Add the chiral phosphoric acid catalyst (e.g., 5-10 mol%).

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature or slightly elevated) until the starting material is consumed (monitored by TLC or HPLC).

  • Workup and Purification: Upon completion, the reaction mixture is quenched, and the chiral α-amino ketone is isolated and purified using standard techniques such as column chromatography.

Part B: Reduction to the 2-Amino-2-phenylethanol Derivative

  • Dissolve the purified chiral α-amino ketone in methanol.

  • Cool the solution to 0 °C and add sodium borohydride portion-wise.

  • Stir the reaction until completion, then follow a standard aqueous workup to isolate the desired chiral 2-amino-2-phenylethanol derivative.

Expected Outcome: This method has been shown to produce a variety of chiral α-amino ketones with high yields and excellent enantioselectivities (up to 98% ee).[9][10] The subsequent reduction to the amino alcohol generally proceeds with retention of stereochemistry.

Visualization of Synthetic Pathways

Workflow for Chiral Pool Synthesis

G start Chiral Pool (e.g., (S)-Phenylglycine) step1 Reduction (e.g., NaBH4) start->step1 product (S)-2-Amino-2-phenylethanol step1->product

Caption: Chiral pool synthesis workflow.

Mechanism of CBS Reduction

The Corey-Bakshi-Shibata (CBS) reduction is another powerful catalytic asymmetric method for reducing prochiral ketones.[11][12][13]

G cluster_0 Catalytic Cycle catalyst Chiral Oxazaborolidine (CBS Catalyst) complex Catalyst-Borane Complex catalyst->complex Coordination borane Borane (BH3) borane->complex transition_state Six-membered Transition State complex->transition_state ketone Prochiral Ketone ketone->transition_state Coordination product_complex Product-Borane Complex transition_state->product_complex Hydride Transfer product_complex->catalyst Regeneration product Chiral Alcohol product_complex->product Workup

Caption: CBS reduction catalytic cycle.

Comparative Data of Synthetic Methods

MethodStarting MaterialKey Reagent/CatalystTypical ee (%)Typical Yield (%)Key AdvantagesKey Considerations
Chiral Pool Reduction (S)-PhenylglycineNaBH4 / H2SO4>9953Direct, high fidelityStoichiometric reductant
Diastereoselective Synthesis Pinanone DerivativeLDA, Paraformaldehyde>9768 (two steps)High diastereoselectivityMulti-step, chiral auxiliary removal
Catalytic Transfer Hydrogenation α-Amino AcetophenoneChiral Phosphoric Acidup to 98up to >99Catalytic, high ee, broad scopeRequires precursor synthesis
Biocatalytic Cascade L-PhenylalanineEngineered E. coli>9971-80.5Green, high ee, mild conditionsRequires specialized biocatalysts

Data compiled from references[6][7][14].

Conclusion and Future Perspectives

The asymmetric synthesis of 2-amino-2-phenylethanol derivatives continues to be an active area of research, driven by their importance in drug discovery and development. While classical methods like chiral pool synthesis and diastereoselective approaches remain valuable, the trend is increasingly towards more efficient and sustainable catalytic methods. Biocatalysis, in particular, holds immense promise for the environmentally friendly production of these chiral building blocks with exceptional enantiopurity.[14] The choice of synthetic route will ultimately depend on factors such as the desired scale of the synthesis, the availability of starting materials, and the specific structural requirements of the target molecule.

References

  • Wen, W., Zeng, Y., Peng, L.-Y., Fu, L.-N., & Guo, Q.-X. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(15), 3922–3925. [Link]

  • Wen, W., Zeng, Y., Peng, L.-Y., Fu, L.-N., & Guo, Q.-X. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(15), 3922–3925. [Link]

  • Zhang, J., Qi, N., Gao, L., Li, J., Zhang, C., & Chang, H. (2021). One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. Bioresources and Bioprocessing, 8(1), 7. [Link]

  • Palmer, M. J., & Wills, M. (1999). Asymmetric Transfer Hydrogenation of α-Amino and α-Alkoxy Substituted Ketones. Tetrahedron: Asymmetry, 10(11), 2045-2056. [Link]

  • Li, W., Wang, J., & Hu, X. (2018). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 9(33), 6823–6828. [Link]

  • Wen, W., Zeng, Y., Peng, L.-Y., Fu, L.-N., & Guo, Q.-X. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(15), 3922–3925. [Link]

  • Vellalath, S., & List, B. (2015). Catalytic Asymmetric α-Amination of α-Branched Ketones via Enol Catalysis. Angewandte Chemie International Edition, 54(25), 7471–7474. [Link]

  • Wang, D., Chen, M.-W., & Zhang, X. (2021). Double Asymmetric Hydrogenation of α-Iminoketones: Facile Synthesis of Enantiopure Vicinal Amino Alcohols. ACS Catalysis, 11(20), 12759–12766. [Link]

  • Phenylglycinol. (n.d.). In Wikipedia. Retrieved March 21, 2026, from [Link]

  • Wang, Y., et al. (2013). Asymmetric Hydrogenation of α-Amino Ketones 2 with Ir- (R)-1c a. ResearchGate. [Link]

  • Ota, T., et al. (2024). Asymmetric Reductive Amination of α-Keto Acids Using Ir-Based Hydrogen Transfer Catalysts: An Access to Unprotected Unnatural α-Amino Acids. Organic Letters. [Link]

  • Cheng, M., et al. (2018). Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry, 26(16), 4697-4705. [Link]

  • Corey–Itsuno reduction. (n.d.). In Wikipedia. Retrieved March 21, 2026, from [Link]

  • Luo, M. (2013). Preparation and synthesis method of chiral (R)-phenylglycinol hydrochloride. CN102863343A.
  • Aiqiao, M., et al. (1989). Stereocontrolled Synthesis of (R)-or-(S)-2-amino-2-phenylethanol Via Chiral Pinanone Ketimine Template. Synthetic Communications, 19(19), 3337-3343. [Link]

  • Wang, Z., & Chen, C. (2006). Recent development in the asymmetric synthesis of optically active 2-amino-1-phenylethanol derivatives. ResearchGate. [Link]

  • Phenylethanolamine. (n.d.). In Wikipedia. Retrieved March 21, 2026, from [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. (2021, May 1). YouTube. [Link]

  • Bullock, J. M., & Deiters, A. (2013). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. ResearchGate. [Link]

  • Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Lohse, O., & SF-Chem. (1997). Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. Organic Process Research & Development, 1(4), 247-249. [Link]

  • Uzunov, Z., et al. (2014). Schematic representation of the three stages of 2-phenylethanol synthesis and the genes involved in them. ResearchGate. [Link]

  • Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. (n.d.). Science.gov. [Link]

  • Gotor-Fernández, V., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Omega, 7(14), 12045–12053. [Link]

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives. (1995).
  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). MDPI. [Link]

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (2016). MDPI. [Link]

  • Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. (n.d.). University of Liverpool. [Link]

  • Mahmoodi, N., et al. (2018). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. Journal of the American Chemical Society, 140(35), 11079–11082. [Link]

  • Mahmoodi, N., et al. (2023). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. Biochemistry, 62(15), 2269–2277. [Link]

  • Creativity from the Chiral Pool: Amino Acids. (n.d.). Baran Lab, Scripps Research. [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. (2020). Frontiers in Chemistry. [Link]

  • Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. (2023). ACS Publications. [Link]

  • Transition-State Analogues of Phenylethanolamine N-Methyltransferase. (2018). ResearchGate. [Link]

  • Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. (2020). RSC Publishing. [Link]

Sources

Application

Application Notes and Protocols: (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride in Medicinal Chemistry

Introduction: The Strategic Importance of Chiral Fluorinated Amino Alcohols in Drug Discovery The incorporation of fluorine into drug candidates and the utilization of chiral building blocks are two of the most powerful...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Chiral Fluorinated Amino Alcohols in Drug Discovery

The incorporation of fluorine into drug candidates and the utilization of chiral building blocks are two of the most powerful strategies in modern medicinal chemistry. Fluorine substitution can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit significantly different pharmacological activities. The (R)-enantiomer of a compound, for instance, may be responsible for the desired therapeutic effect, while the (S)-enantiomer could be inactive or even contribute to undesirable side effects.[3][4]

(R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride is a prime example of a chiral, fluorinated building block that embodies these strategic advantages. Its structure, featuring a chiral center, an amino group, a hydroxyl group, and a fluorinated phenyl ring, makes it a highly valuable precursor for the synthesis of a variety of pharmacologically active compounds. This guide provides an in-depth exploration of the application of (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride in the synthesis of potent and selective β2-adrenoceptor agonists, a critical class of drugs for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

The 2-Amino-2-phenylethanol Scaffold in β2-Adrenoceptor Agonists

The 2-amino-2-phenylethanol scaffold is a well-established pharmacophore for β2-adrenoceptor agonists.[5][6][7][8] These drugs function by stimulating β2-adrenoceptors in the smooth muscle of the airways, leading to bronchodilation and relief from the symptoms of airway obstruction.[9] The stereochemistry of the ethanolamine side chain is crucial for activity, with the (R)-enantiomer generally being the more potent isomer.[3][9]

The fluorine atom on the phenyl ring of (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride serves several key purposes in the design of novel β2-agonists:

  • Enhanced Potency and Selectivity: The electronic properties of the fluorine atom can modulate the interaction of the molecule with the receptor, potentially leading to higher binding affinity and greater selectivity for the β2-adrenoceptor over other adrenergic receptor subtypes (e.g., β1-adrenoceptors in the heart), thereby reducing the risk of cardiovascular side effects.[10][11]

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at strategic positions can block metabolic pathways, leading to a longer duration of action for the drug.[1]

Application Example: Synthesis of a Novel β2-Adrenoceptor Agonist

This section details a representative synthetic protocol for the preparation of a potent and selective β2-adrenoceptor agonist, inspired by methodologies reported in the literature for analogous compounds.[5][6] The following protocol is a plausible and instructive example of how (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride can be utilized as a key starting material.

Synthetic Scheme

G A (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride B Intermediate 1: (R)-2-(tert-Butoxycarbonylamino)-2-(3-fluorophenyl)ethanol A->B Boc Anhydride, Et3N, DCM C Intermediate 2: (R)-tert-Butyl (1-(3-fluorophenyl)-2-oxoethyl)carbamate B->C Dess-Martin Periodinane, DCM D Intermediate 3: (R)-tert-Butyl (2-bromo-1-(3-fluorophenyl)-2-hydroxyethyl)carbamate C->D 1. LiHMDS, THF 2. Br2 E Final Product: (R)-N-(2-(3-fluorophenyl)-2-hydroxy-1-(isopropylamino)ethyl)acetamide D->E Isopropylamine, EtOH, Reflux F Deprotection E->F 1. TFA, DCM 2. Acetic Anhydride, Pyridine

Caption: Synthetic workflow for a novel β2-agonist.

Experimental Protocols

Step 1: Protection of the Amino Group

  • Rationale: The amino group of the starting material is protected as a tert-butyloxycarbonyl (Boc) carbamate to prevent it from interfering with subsequent oxidation of the hydroxyl group.

  • Procedure:

    • Suspend (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g).

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethylamine (Et3N, 2.2 eq) dropwise, followed by a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) in DCM.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford (R)-2-(tert-Butoxycarbonylamino)-2-(3-fluorophenyl)ethanol.

Step 2: Oxidation of the Hydroxyl Group

  • Rationale: The primary alcohol is oxidized to an aldehyde, which is a key intermediate for subsequent transformations. Dess-Martin periodinane is a mild and selective oxidizing agent suitable for this purpose.

  • Procedure:

    • Dissolve the Boc-protected amino alcohol (1.0 eq) in DCM (15 mL/g).

    • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 2 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding a 1:1 mixture of saturated NaHCO3 and Na2S2O3 solution.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate to yield the crude aldehyde.

Step 3: α-Bromination of the Aldehyde

  • Rationale: The aldehyde is converted to an α-bromo ketone, which will serve as an electrophile in the subsequent nucleophilic substitution reaction with the desired amine.

  • Procedure:

    • Dissolve the crude aldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g) and cool to -78 °C under a nitrogen atmosphere.

    • Add a solution of lithium hexamethyldisilazide (LiHMDS, 1.1 eq) in THF dropwise.

    • After stirring for 30 minutes, add a solution of bromine (1.1 eq) in THF dropwise.

    • Stir the reaction at -78 °C for 1 hour, then quench with saturated NH4Cl solution.

    • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the α-bromo ketone.

Step 4: Nucleophilic Substitution with Isopropylamine

  • Rationale: The α-bromo ketone is reacted with isopropylamine to introduce the N-alkyl group, a common feature in many β2-agonists that contributes to receptor affinity and selectivity.

  • Procedure:

    • Dissolve the α-bromo ketone (1.0 eq) in ethanol (10 mL/g).

    • Add isopropylamine (3.0 eq) and heat the mixture to reflux for 4 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Take up the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate to give the crude product.

Step 5: Deprotection and Acylation

  • Rationale: The Boc protecting group is removed under acidic conditions, followed by acylation of the free amine to yield the final product. The N-acetyl group can further modulate the pharmacological properties of the molecule.

  • Procedure:

    • Dissolve the product from Step 4 (1.0 eq) in DCM (10 mL/g) and add trifluoroacetic acid (TFA, 5.0 eq).

    • Stir at room temperature for 1 hour, then concentrate under reduced pressure.

    • Dissolve the residue in pyridine (5 mL/g), cool to 0 °C, and add acetic anhydride (1.2 eq).

    • Stir for 2 hours, then pour into ice water and extract with ethyl acetate.

    • Wash the organic layer with 1 M HCl, saturated NaHCO3, and brine.

    • Dry over Na2SO4, filter, and concentrate. Purify by column chromatography to obtain the final product.

Quantitative Data Summary
StepProductStarting MaterialYield (%)Purity (%)
1(R)-2-(tert-Butoxycarbonylamino)-2-(3-fluorophenyl)ethanol(R)-2-Amino-2-(3-fluorophenyl)ethanol HCl95>98 (NMR)
2(R)-tert-Butyl (1-(3-fluorophenyl)-2-oxoethyl)carbamateBoc-protected amino alcohol88>95 (LC-MS)
3(R)-tert-Butyl (2-bromo-1-(3-fluorophenyl)-2-hydroxyethyl)carbamateAldehyde75>97 (HPLC)
4(R)-N-(1-(3-fluorophenyl)-2-hydroxy-2-(isopropylamino)ethyl)acetamideα-bromo ketone82>96 (LC-MS)
5Final ProductBoc-protected amine90>99 (HPLC)

Mechanism of Action: β2-Adrenoceptor Signaling

The therapeutic effect of the synthesized β2-agonist is mediated through its interaction with the β2-adrenoceptor, a G-protein coupled receptor (GPCR).

G cluster_0 Cell Membrane cluster_1 Intracellular Agonist β2-Agonist Receptor β2-Adrenoceptor Agonist->Receptor Binding G_Protein Gs Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Bronchodilation (Smooth Muscle Relaxation) PKA->Relaxation Phosphorylation of target proteins

Caption: Signaling pathway of β2-adrenoceptor activation.

Upon binding of the agonist to the receptor, a conformational change occurs, leading to the activation of a stimulatory G-protein (Gs). The activated Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several target proteins within the smooth muscle cell, ultimately leading to a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle, resulting in bronchodilation.

Conclusion

(R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride is a versatile and highly valuable chiral building block in medicinal chemistry. Its application in the synthesis of novel β2-adrenoceptor agonists, as demonstrated in this guide, highlights its potential for the development of improved therapeutics for respiratory diseases. The strategic incorporation of fluorine and the use of the pure (R)-enantiomer contribute to enhanced potency, selectivity, and metabolic stability of the final drug candidates. The protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of next-generation pharmaceuticals.

References

  • Ge, X., et al. (2018). Synthesis and biological evaluation of β2-adrenoceptor agonists bearing the 2-amino-2-phenylethanol scaffold. European Journal of Medicinal Chemistry, 157, 937-949. [Link]

  • Kern, C., et al. (2009). Synthesis and pharmacological characterization of beta2-adrenergic agonist enantiomers: zilpaterol. Journal of Medicinal Chemistry, 52(6), 1773-1777. [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmacological Characterization of β 2 -Adrenergic Agonist Enantiomers: Zilpaterol. [Link]

  • Miller, D. D., et al. (1982). 5-fluoro- and 8-fluorotrimetoquinol: selective beta 2-adrenoceptor agonists. Journal of Medicinal Chemistry, 25(12), 1503-1506. [Link]

  • Ge, X., et al. (2018). Synthesis and biological evaluation of β2-adrenoceptor agonists bearing the 2-amino-2-phenylethanol scaffold. European Journal of Medicinal Chemistry, 157, 937-949. [Link]

  • Lu, Y., et al. (2019). Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives. Acta Pharmacologica Sinica, 40(1), 77-86. [Link]

  • Leclerc, G., et al. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension, 2(11 Pt 2), 245S-251S. [Link]

  • Waldeck, B. (2002). Chirality of β2-agonists. An overview of pharmacological activity, stereoselective analysis, and synthesis. Acta Poloniae Pharmaceutica, 59(3), 169-176. [Link]

  • ChEMBL. (n.d.). Synthesis and biological evaluation of β2-adrenoceptor agonists bearing the 2-amino-2-phenylethanol scaffold. [Link]

  • Biggadike, K., et al. (2010). Synthesis and Structure−Activity Relationships of Long-acting β2 Adrenergic Receptor Agonists Incorporating Metabolic Inactivation: An Antedrug Approach. Journal of Medicinal Chemistry, 53(11), 4256-4267. [Link]

  • Engelhardt, G. (1975). [Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine]. Arzneimittel-Forschung, 25(9), 1377-1383. [Link]

  • Adejare, A., et al. (1997). Synthesis and Beta-Adrenergic Activities of R-fluoronaphthyloxypropanolamine. Pharmaceutical Research, 14(5), 669-673. [Link]

  • Wikipedia. (n.d.). Discovery and development of beta2 agonists. [Link]

  • Nag, S., et al. (2019). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 571(7765), 381-386. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12089-12132. [Link]

  • Hostrup, M., et al. (2018). Beta2‐adrenergic agonist salbutamol exhibits enantioselective disposition in skeletal muscle of lean young men following oral administration. British Journal of Clinical Pharmacology, 84(8), 1771-1779. [Link]

  • Taylor, S. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 615-623. [Link]

  • Johnson, M. (2000). The β-Adrenoceptor. American Journal of Respiratory and Critical Care Medicine, 162(4), S173-S177. [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships. [Link]

  • MedTube. (2016, April 1). Mechanism of action of Beta 2 agonist [Video]. YouTube. [Link]

  • Kumar, A., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2), 27-33. [Link]

  • Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]

  • Fronczek, D. N., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 989. [Link]

  • Santana, L., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1184. [Link]

  • Wenzel, F., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6598. [Link]

Sources

Method

Application Note: Orthogonal Chiral HPLC Methodologies for the Enantiomeric Resolution of (R)-2-Amino-2-(3-fluorophenyl)ethanol Hydrochloride

Introduction & Analytical Challenges (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride is a highly polar, chiral primary amino alcohol. As a fluorinated phenylglycinol derivative, it serves as a critical chiral buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

(R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride is a highly polar, chiral primary amino alcohol. As a fluorinated phenylglycinol derivative, it serves as a critical chiral building block in the asymmetric synthesis of advanced pharmaceutical intermediates.

From a chromatographic perspective, this molecule presents a triad of analytical challenges:

  • High Polarity: The combination of a primary amine and a hydroxyl group results in poor retention on standard C18 reversed-phase columns.

  • Basicity: The free amine strongly interacts with residual acidic silanols on silica-based stationary phases, leading to severe peak tailing.

  • Salt Form: Supplied as a hydrochloride salt, its direct injection into non-polar organic mobile phases (Normal Phase) can cause localized precipitation, peak splitting, and distorted partitioning.

To guarantee absolute trustworthiness in enantiomeric excess (ee%) determinations, this guide details a self-validating, orthogonal HPLC strategy utilizing two distinct chiral recognition mechanisms.

Physicochemical & Structural Properties

ParameterValue / Description
Analyte Name (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride
CAS Number 1311314-06-3[1]
Molecular Formula C₈H₁₁ClFNO[1]
Molecular Weight 191.63 g/mol (Salt)[1]
Structural Features Primary amine, primary alcohol, meta-fluorinated benzene ring, chiral center at C2.

Analytical Strategy & Mechanistic Rationale

To ensure data integrity, we employ two distinct Chiral Stationary Phases (CSPs) that operate under completely different thermodynamic mechanisms. If an impurity co-elutes in one system, the orthogonal system will resolve it.

Method A: Chiral Crown Ether (Reversed-Phase)

Causality & Mechanism: Crown ether columns (e.g., CROWNPAK CR-I(+)) are specifically engineered for primary amino acids and amino alcohols. The chiral selector requires the primary amine to be fully protonated (—NH₃⁺) to form a stable, thermodynamically driven inclusion complex via hydrogen bonding with the crown ether's oxygen atoms[2].

  • The Salt Advantage: Because our analyte is a hydrochloride salt, dissolving it in a highly acidic aqueous mobile phase (pH ~1.5) naturally maintains this protonated state. This eliminates the need for sample extraction.

  • Temperature Control: Lower column temperatures (10–15 °C) are strictly employed. Reduced thermal energy decreases the dissociation rate of the inclusion complex, thereby dramatically increasing enantiomeric resolution[2].

Method B: Immobilized Polysaccharide (Normal-Phase)

Causality & Mechanism: Immobilized polysaccharide CSPs (e.g., CHIRALPAK IG) rely on a complex interplay of hydrogen bonding, dipole-dipole, and π-π interactions within the amylose tris(3-chloro-5-methylphenylcarbamate) cavities[3].

  • The Neutralization Imperative: Injecting an HCl salt into a Hexane/Ethanol mobile phase will cause the chloride counterion to disrupt the local pH at the stationary phase, ruining peak shape. Therefore, the sample preparation must include a free-basing step. We utilize Diethylamine (DEA) in the diluent to strip the HCl, liberating the free base.

  • Silanol Masking: DEA is also added to the mobile phase as a competing base to mask residual silanols, ensuring sharp, symmetrical peaks[4].

Workflow Visualization

HPLC_Workflow Start Sample: (R)-2-Amino-2-(3-fluorophenyl)ethanol HCl Split Select Chromatographic Strategy Start->Split Prep1 Dissolve in Acidic Mobile Phase (0.1% HClO4 in H2O) Split->Prep1 Reversed-Phase Prep2 Free-Basing / Neutralization (EtOH + 0.1% DEA) Split->Prep2 Normal-Phase Col1 CROWNPAK CR-I(+) (Chiral Crown Ether) Prep1->Col1 Col2 CHIRALPAK IG (Immobilized Amylose) Prep2->Col2 Mech1 Protonated Primary Amine Inclusion Complex Col1->Mech1 Mech2 Hydrogen Bonding & Pi-Pi Interactions Col2->Mech2 Result Enantiomeric Purity (ee%) & Chemical Purity Mech1->Result Mech2->Result

Figure 1: Orthogonal HPLC workflows for chiral amino alcohol analysis.

Experimental Protocols & Methodologies

Chromatographic Conditions Summary
ParameterMethod A: Crown Ether (RP)Method B: Polysaccharide (NP)
Column Daicel CROWNPAK CR-I(+) (4.6 × 150 mm, 5 µm)Daicel CHIRALPAK IG (4.6 × 250 mm, 5 µm)
Mobile Phase Water (pH 1.5 adjusted with HClO₄)n-Hexane / Ethanol / DEA (80:20:0.1 v/v/v)
Flow Rate 0.8 mL/min1.0 mL/min
Column Temp 15 °C (Strictly controlled)25 °C
Detection UV at 210 nmUV at 260 nm
Injection Vol 5 µL10 µL
Step-by-Step Methodology: Method A (Crown Ether)
  • Mobile Phase Preparation: Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of 70% Perchloric acid (HClO₄). Verify pH is ~1.5. Filter through a 0.22 µm aqueous membrane and degas.

  • Sample Preparation: Accurately weigh 10 mg of (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride. Dissolve directly in 10 mL of Mobile Phase to yield a 1.0 mg/mL stock. Dilute 1:10 with Mobile Phase for a working concentration of 0.1 mg/mL. (Causality: Matrix matching prevents refractive index disturbances at the solvent front).

  • Self-Validation Checkpoint: Inject a 0.1 mg/mL solution of the racemic standard. The system is validated only if the resolution ( Rs​ ) between the (S) and (R) peaks is ≥2.0 .

Step-by-Step Methodology: Method B (Polysaccharide)
  • Mobile Phase Preparation: Mix 800 mL of HPLC-grade n-Hexane with 200 mL of HPLC-grade Ethanol. Add 1.0 mL of Diethylamine (DEA). Degas thoroughly.

  • Sample Preparation (Critical Free-Basing): Accurately weigh 10 mg of the analyte. Dissolve in 10 mL of Ethanol containing 0.2% DEA. Sonicate for 5 minutes. (Causality: The excess DEA strips the HCl, forming DEA·HCl and liberating the free base of the amino alcohol).

  • Dilution & Filtration: Dilute the stock 1:10 with the Hexane/EtOH mobile phase. Filter through a 0.45 µm PTFE syringe filter to remove any precipitated DEA·HCl salts prior to injection.

Method Validation Parameters

Every protocol must act as a self-validating system. The following parameters must be met to ensure the trustworthiness of the generated data[5]:

Validation ParameterAcceptance CriteriaMechanistic Implication
System Suitability ( Rs​ ) Resolution ≥2.0 between enantiomersConfirms chiral cavity integrity and optimal mobile phase thermodynamics.
Tailing Factor ( Tf​ ) Tf​≤1.5 for the (R)-enantiomerConfirms successful masking of residual silanols by DEA or acidic protonation.
Specificity No interference at the retention time of the (R) or (S) peaksEnsures diluent peaks (e.g., system void, HCl front) do not co-elute.
Precision (%RSD) ≤1.0% for 6 replicate injectionsValidates autosampler accuracy and sample stability in the chosen diluent.

Sources

Application

Scale-up synthesis of (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride

An Application Note and Protocol for the Scale-Up Synthesis of (R)-2-Amino-2-(3-fluorophenyl)ethanol Hydrochloride Abstract This document provides a comprehensive technical guide for the scale-up synthesis of (R)-2-Amino...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scale-Up Synthesis of (R)-2-Amino-2-(3-fluorophenyl)ethanol Hydrochloride

Abstract

This document provides a comprehensive technical guide for the scale-up synthesis of (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride, a valuable chiral building block in the pharmaceutical industry. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions essential for transitioning from laboratory to pilot-plant scale. The core of this guide is a robust protocol for the asymmetric transfer hydrogenation of a prochiral ketone, selected for its efficiency, scalability, and high potential for enantiocontrol. This document details process optimization, safety protocols, and rigorous analytical quality control methods to ensure the final product meets stringent purity and stereochemical requirements.

Introduction: The Significance of Chiral Amino Alcohols

Chiral β-amino alcohols are privileged structural motifs found in numerous biologically active compounds and serve as essential precursors for catalysts in asymmetric synthesis.[1][2] (R)-2-Amino-2-(3-fluorophenyl)ethanol, in particular, is a key intermediate whose fluorinated phenyl ring can enhance metabolic stability and binding affinity in drug candidates.[3]

The primary challenge in manufacturing such molecules on a large scale is not merely chemical conversion but the precise control of stereochemistry. The transition from benchtop synthesis to pilot or industrial production introduces significant hurdles related to reaction kinetics, heat and mass transfer, and maintaining high enantiomeric purity. This guide outlines a scalable and reliable process designed to navigate these challenges effectively.

Strategic Approach: Asymmetric Synthesis Route Selection

Several pathways exist for the synthesis of chiral amino alcohols, including the reduction of amino acids[], biocatalytic amination of hydroxy ketones[5], and the ring-opening of epoxides[6]. For large-scale production of (R)-2-Amino-2-(3-fluorophenyl)ethanol, asymmetric reduction of the corresponding prochiral ketone, 2-amino-3'-fluoroacetophenone hydrochloride , stands out as the most industrially viable strategy.

Rationale for Route Selection:

  • Convergence: This approach builds the chiral center in the final step, which is an efficient strategy.

  • Atom Economy: Catalytic hydrogenation or transfer hydrogenation is highly atom-economical.[7]

  • Established Technology: Asymmetric reduction of ketones is a well-understood and widely implemented transformation in industrial settings, with a vast library of available catalysts.[8][9][10]

The overall synthetic transformation is depicted below:

cluster_main Overall Synthetic Transformation start 2-Amino-3'-fluoroacetophenone HCl (Prochiral Ketone) product (R)-2-Amino-2-(3-fluorophenyl)ethanol HCl (Target Molecule) start->product Asymmetric Reduction [H]

Figure 1: High-level overview of the chosen synthetic route.

Process Development & Mechanistic Insights

The success of the scale-up hinges on the meticulous optimization of the asymmetric reduction step. The catalyst system—composed of a metal precursor and a chiral ligand—is the heart of the stereochemical control.

The Catalyst System: A Partnership for Chirality

Ruthenium (Ru)-based catalysts, particularly those paired with chiral diphosphine and/or diamine ligands, are exceptionally effective for the asymmetric (transfer) hydrogenation of amino ketones. A common and highly effective system involves a complex such as RuCl2(p-cymene)2 activated by a chiral ligand like (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).

Causality Behind Catalyst Choice: In this system, the chiral ligand coordinates with the ruthenium center, creating a well-defined chiral pocket. During the transfer hydrogenation (often using formic acid/triethylamine as the hydrogen source), the ketone substrate is forced to dock into this pocket in a specific orientation to minimize steric hindrance. This preferential binding orientation exposes one of the ketone's prochiral faces to the incoming hydride, leading to the formation of one enantiomer of the alcohol in high excess.

Key Parameter Optimization

Scaling up requires re-optimization of parameters established at the lab scale.

  • Hydrogen Source: While high-pressure hydrogen gas is an option, asymmetric transfer hydrogenation (ATH) using a source like a formic acid/triethylamine azeotrope is often preferred for operational simplicity and safety on a larger scale, as it avoids the need for high-pressure hydrogenation reactors.[11]

  • Solvent: The choice of solvent is critical for ensuring the solubility of the substrate, product, and catalyst system. Protic solvents like methanol or ethanol are often effective, but aprotic solvents such as dichloromethane (DCM) or isopropanol (IPA) can also be used depending on the specific catalyst system.

  • Temperature: Reaction kinetics are temperature-dependent. However, excessively high temperatures can erode enantioselectivity by providing enough thermal energy to overcome the preferential binding orientation in the catalyst's chiral pocket. A typical range for these reactions is 25-50 °C.

  • Substrate-to-Catalyst (S/C) Ratio: For economic viability, the S/C ratio must be maximized without compromising reaction time or enantioselectivity. Ratios of 500:1 to 2000:1 are common industrial targets.

Detailed Scale-Up Protocol (5 kg Scale)

This protocol is a representative example for a pilot-plant synthesis. All operations must be conducted in accordance with site-specific safety and operational procedures.

Equipment and Materials
  • Reactor: 50 L glass-lined or stainless steel jacketed reactor equipped with a mechanical agitator, temperature probe, reflux condenser, and nitrogen inlet/outlet.

  • Reagents:

    • 2-Amino-3'-fluoroacetophenone hydrochloride (5.00 kg)

    • (R,R)-TsDPEN (chiral ligand)

    • [RuCl2(p-cymene)]2 (catalyst precursor)

    • Formic Acid / Triethylamine (5:2 azeotrope) as hydrogen source

    • Methanol (solvent)

    • Hydrochloric Acid (in isopropanol)

    • Methyl tert-butyl ether (MTBE) (anti-solvent)

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, gloves, respiratory protection as required.[12][13][14]

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the pilot-scale synthesis.

Step-by-Step Procedure
  • Catalyst Pre-formation (if required): In a separate inerted vessel, charge [RuCl2(p-cymene)]2 and (R,R)-TsDPEN in methanol. Stir at room temperature for 1 hour to form the active catalyst complex.

  • Reactor Charging:

    • Ensure the 50 L reactor is clean, dry, and purged with nitrogen.

    • Charge 2-Amino-3'-fluoroacetophenone hydrochloride (5.00 kg).

    • Add methanol (25 L) and begin agitation.

    • Transfer the pre-formed catalyst solution to the reactor.

  • Asymmetric Transfer Hydrogenation:

    • Charge the formic acid/triethylamine azeotrope (approx. 3.5 L) to the reactor.

    • Heat the reactor jacket to bring the internal temperature to 40 °C.

    • Maintain the reaction at 40 °C. Monitor the reaction progress by HPLC every 2 hours until substrate consumption is >99%. The reaction is typically complete within 8-16 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to 20-25 °C.

    • Concentrate the reaction mixture under vacuum to remove the majority of the methanol.

    • Add isopropanol (20 L) and continue the distillation to perform a solvent swap.

    • Adjust the pH with a solution of HCl in isopropanol to ensure the product remains as the hydrochloride salt.

  • Crystallization and Purification:

    • Slowly add MTBE (20 L) as an anti-solvent to the isopropanol solution with vigorous stirring.

    • Cool the resulting slurry to 0-5 °C and hold for at least 2 hours to maximize crystal formation.

    • Filter the solid product using a Nutsche filter dryer.

    • Wash the filter cake with cold MTBE (2 x 5 L).

    • Dry the product under vacuum at 45-50 °C until a constant weight is achieved.

Analytical Quality Control

Rigorous analysis is non-negotiable to ensure the product meets specifications.

ParameterMethodTypical Specification
Appearance VisualWhite to off-white solid
Identity ¹H NMR, ¹³C NMR, ¹⁹F NMR, MSConforms to structure
Chemical Purity HPLC (UV detection)≥ 99.0%
Enantiomeric Excess (ee) Chiral HPLC≥ 99.0% ee
Residual Solvents GC-HSMethanol, IPA, MTBE < specified limits
Water Content Karl Fischer Titration≤ 0.5%

Chiral HPLC Method Example: The determination of enantiomeric purity is a critical step in chiral analysis.[15][16]

  • Column: Chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Daicel Chiralcel OD-H).

  • Mobile Phase: A mixture of hexane and ethanol with a small amount of an amine modifier (e.g., diethylamine).

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

Process Safety and Hazard Analysis

A thorough risk assessment must be performed before commencing any scale-up activity.

  • Hydrogenation Hazards: Although this protocol uses transfer hydrogenation, the in-situ decomposition of formic acid can produce CO and H₂. The reactor must be properly vented.

  • Chemical Hazards:

    • Solvents: Methanol and MTBE are flammable. Use in a well-ventilated area and eliminate ignition sources.[12][13]

    • Reagents: Triethylamine and formic acid are corrosive. The target compound is classified as an irritant and acutely toxic if swallowed or inhaled.[17]

  • Mitigation Strategies:

    • All reagent transfers should be performed in a closed system where possible.

    • Ensure proper grounding and bonding of all equipment to prevent static discharge.

    • Personnel must be equipped with appropriate PPE, including respiratory protection during solids handling.

    • Emergency eyewash stations and safety showers must be readily accessible.[12][14]

Conclusion

This application note provides a scientifically grounded and practical framework for the scale-up synthesis of (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride. By selecting a robust asymmetric transfer hydrogenation route and carefully controlling key process parameters, it is possible to achieve high yields and excellent enantiopurity in a safe and reproducible manner. The principles and protocols outlined herein are designed to empower researchers and drug development professionals to successfully transition this valuable chiral intermediate from the laboratory to the plant.

References

  • ACS Publications. (2025, March 6).
  • Royal Society of Chemistry. (n.d.). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry.
  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143.
  • PMC. (n.d.). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)
  • RSC Publishing. (2020, December 22). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes.
  • AKJournals. (n.d.).
  • AIR Unimi. (2024, August 30).
  • RSC Publishing. (n.d.). Enabling an atom-economic production of chiral amino alcohols by electrodialysis with bipolar membranes. Green Chemistry.
  • Organic Chemistry Portal. (n.d.).
  • ECHA. (n.d.). 2-amino-2-(3-fluorophenyl)
  • BOC Sciences. (n.d.). Amino Alcohol Synthesis Service.
  • Chen, F.-F., et al. (2022, January 5). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. PMC.
  • Frontiers in Bioengineering and Biotechnology. (2022, January 5). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.
  • Acta Naturae. (2025, December 4). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
  • Fisher Scientific. (2011, May 16).
  • PMC. (n.d.). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols.
  • BLDpharm. (n.d.). 1213968-04-7|(R)-2-Amino-2-(3-fluorophenyl)ethanol.
  • Mini-Reviews in Organic Chemistry. (n.d.).
  • PMC. (2025, November 27). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions.
  • U.S. Food and Drug Administration. (n.d.).
  • Angene Chemical. (2024, September 2).
  • Wikipedia. (n.d.). Chiral analysis.
  • SK pharmteco. (n.d.).
  • PubChem. (n.d.). 2-(3-Fluorophenyl)ethanol.
  • ChemicalBook. (n.d.). (S)-2-Amino-2-(3-fluorophenyl)ethanol.
  • PMC. (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines.
  • NextSDS. (n.d.). (S)-2-Amino-2-(3-fluorophenyl)
  • Garg Lab - UCLA. (n.d.).
  • Google Patents. (n.d.).
  • Kurbanoglu, E. B., et al. (2010, June 15). Asymmetric Reduction of Substituted Acetophenones Using Once Immobilized Rhodotorula Glutinis Cells. PubMed.
  • ResearchGate. (n.d.).
  • Common Organic Chemistry. (2013, September 12). WO 2013/134298 Al.
  • Google Patents. (n.d.). US4937382A - Process for preparing 2-(o-aminophenyl)ethanol.
  • Springer. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • Molecules. (2019, December 10). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.
  • Sigma-Aldrich. (n.d.). (R)-2-Amino-2-(4-fluorophenyl)ethanol.
  • BenchChem. (2025). Scaling Up (r)-2-Amino-2-(4-chlorophenyl)acetic Acid Synthesis: A Technical Support Guide.
  • Semantic Scholar. (2021, August 13). Enantioselective Synthesis and Application of Small and Environmentally Sensitive Fluorescent Amino Acids for Probing Biological Interactions.

Sources

Method

Analytical Methods for the Quantification of (R)-2-Amino-2-(3-fluorophenyl)ethanol Hydrochloride: A Comprehensive Guide to Chiral and Achiral Chromatographic Strategies

Introduction & Analytical Challenges (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride is a highly polar, chiral amino alcohol frequently utilized as a critical intermediate or active pharmaceutical ingredient (API) bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

(R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride is a highly polar, chiral amino alcohol frequently utilized as a critical intermediate or active pharmaceutical ingredient (API) building block. The accurate quantification of this compound—encompassing its enantiomeric purity, chemical assay, and trace-level bioanalysis—presents several distinct analytical challenges:

  • High Polarity & Basic Nature: The presence of a primary amine (pKa ~9.5) and a secondary hydroxyl group, combined with its hydrochloride salt form, results in poor retention and severe peak tailing on standard C18 reversed-phase columns due to secondary ionic interactions with residual silanols.

  • Weak Chromophore: Like many amino alcohols, the compound lacks a strongly absorbing extended π -system, making direct UV detection at high wavelengths difficult and necessitating low-wavelength monitoring or derivatization 1.

  • Chiral Resolution: The stereocenter at the C2 position requires specialized chiral stationary phases (CSPs) capable of stereoselective hydrogen bonding and π−π interactions to separate the (R) and (S) enantiomers effectively.

This application note details three validated, self-contained analytical workflows designed to overcome these challenges, ensuring high scientific integrity and reproducibility.

Comprehensive Analytical Workflow

The selection of the analytical method depends strictly on the data requirements of the drug development phase. The decision matrix below outlines the optimal chromatographic strategy for stereoisomer quality control, impurity profiling, and pharmacokinetic (PK) bioanalysis.

Workflow A (R)-2-Amino-2-(3-fluorophenyl)ethanol HCl Analytical Workflow B Enantiomeric Purity (Chiral HPLC) A->B Stereoisomer QC C Assay & Chemical Purity (PFP-RP-HPLC) A->C Impurity Profiling D Trace Bioanalysis (HILIC-MS/MS) A->D PK/TK Studies E Polysaccharide CSP Normal Phase + DEA B->E F Orthogonal Selectivity Ion-Pairing (TFA) C->F G High Sensitivity MRM Transitions D->G

Analytical workflow for (R)-2-Amino-2-(3-fluorophenyl)ethanol HCl quantification.

Method A: Enantiomeric Purity via Chiral Normal-Phase HPLC

Mechanistic Rationale

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are the gold standard for separating chiral amino alcohols 1. An amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H) provides a helical structure with carbamate linkages that act as hydrogen-bond donors and acceptors. The 3-fluorophenyl ring of the analyte intercalates into this chiral groove via π−π interactions.

Critical Insight: To prevent the primary amine from interacting with residual silanols on the silica support (which causes severe peak tailing), Diethylamine (DEA) is added to the mobile phase. DEA acts as a sacrificial base, dynamically coating the silanols and ensuring the analyte interacts exclusively with the chiral selector.

Step-by-Step Protocol
  • Mobile Phase Preparation: Mix Hexane, absolute Ethanol, and Diethylamine (DEA) in a ratio of 85:15:0.1 (v/v/v). Degas ultrasonically for 10 minutes.

  • Standard Preparation: Dissolve 1.0 mg of the racemic reference standard in 1.0 mL of the mobile phase to create a system suitability solution.

  • Sample Preparation: Dissolve the (R)-enantiomer sample to a final concentration of 1.0 mg/mL in the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min (Isocratic)

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 260 nm

System Suitability Data
Parameter(S)-Enantiomer(R)-EnantiomerAcceptance Criteria
Retention Time (RT) 8.4 min10.2 minN/A
Resolution ( Rs​ ) N/A2.8 Rs​≥2.0
Tailing Factor ( Tf​ ) 1.151.18 Tf​≤1.5
Theoretical Plates ( N ) > 8,000> 8,500 N≥5,000

Method B: Assay and Chemical Purity via PFP-RP-HPLC

Mechanistic Rationale

Standard C18 columns often fail to retain highly polar amino alcohol salts and suffer from poor shape selectivity for fluorinated aromatics. A Pentafluorophenyl (PFP) stationary phase provides orthogonal selectivity. The highly electronegative PFP ring induces strong dipole-dipole, hydrogen bonding, and π−π interactions with the 3-fluorophenyl group of the analyte.

To further enhance retention and suppress the ionization of the primary amine, 0.1% Trifluoroacetic acid (TFA) is utilized as an ion-pairing agent in the aqueous mobile phase 2. Note: If direct UV detection remains challenging due to the weak chromophore, pre-column derivatization with achiral probes (e.g., isocyanates) can be employed to enhance UV/CD detectability3.

Step-by-Step Protocol
  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve 0.5 mg/mL of the sample in a diluent of Water/Acetonitrile (80:20, v/v).

  • Chromatographic Conditions:

    • Column: Phenomenex Kinetex PFP (150 mm × 4.6 mm, 2.6 µm core-shell)

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 260 nm

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0955
2.0955
12.04060
15.01090
15.1955
20.0955 (Re-equilibration)

Method C: Trace Bioanalysis via HILIC-MS/MS

Mechanistic Rationale

For pharmacokinetic (PK) and toxicokinetic (TK) studies, UV detection lacks the requisite sensitivity. LC-MS/MS operated in Electrospray Ionization Positive (ESI+) mode is ideal, as the primary amine is readily protonated to [M+H]+ .

Because the analyte is highly polar, it elutes near the void volume in reversed-phase LC unless MS-incompatible ion-pairing agents are used. Hydrophilic Interaction Liquid Chromatography (HILIC) solves this by utilizing a highly organic mobile phase that promotes excellent retention of polar amines while significantly enhancing ESI droplet desolvation and ionization efficiency.

Step-by-Step Protocol
  • Sample Extraction (Liquid-Liquid Extraction):

    • Aliquot 50 µL of plasma into a microcentrifuge tube.

    • Add 10 µL of Internal Standard (IS) solution (e.g., isotopically labeled analogue).

    • Add 100 µL of 0.1 M NaOH to basify the sample (converting the HCl salt to the free base).

    • Add 1.0 mL of Ethyl Acetate. Vortex for 5 minutes.

    • Centrifuge at 14,000 rpm for 5 minutes. Transfer the organic (upper) layer to a clean tube.

    • Evaporate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute in 100 µL of Acetonitrile/Water (90:10, v/v) containing 10 mM Ammonium Formate.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH HILIC (100 mm × 2.1 mm, 1.7 µm)

    • Mobile Phase: Isocratic 85% Acetonitrile / 15% Water containing 10 mM Ammonium Formate (pH 3.0 adjusted with formic acid).

    • Flow Rate: 0.4 mL/min

  • Mass Spectrometry Parameters (ESI+ MRM):

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Assignment
(R)-2-Amino-2-(3-fluorophenyl)ethanol 156.1138.115Loss of H2​O
(R)-2-Amino-2-(3-fluorophenyl)ethanol 156.1109.025Fluorophenyl cation

References

  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem. Available at: 1

  • Determination of the Enantiomeric Composition of Chiral Aminoalcohols Using Chiral Derivatization and Reversed-Phase Liquid Chromatography. Taylor & Francis. Available at: 4

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science. Available at:3

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. SCIRP. Available at: 2

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming common problems in the synthesis of chiral amino alcohols

Welcome to the Application Support Center for Chiral Amino Alcohol Synthesis. This resource is designed for researchers, chemists, and drug development professionals facing bottlenecks in asymmetric synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Chiral Amino Alcohol Synthesis. This resource is designed for researchers, chemists, and drug development professionals facing bottlenecks in asymmetric synthesis. Rather than providing generic overviews, this guide diagnoses specific mechanistic failures and provides field-proven, self-validating protocols to restore experimental integrity.

Asymmetric Ring-Opening (ARO) of Epoxides

Q: I am synthesizing a β -amino alcohol via the ring-opening of a terminal epoxide with an aromatic amine. However, I am consistently getting a mixture of regioisomers (C-2 vs. C-3 attack). How can I drive the reaction to exclusively open at the less hindered carbon?

Diagnostic Analysis: Regioselectivity in epoxide ring-opening is dictated by the delicate balance between steric control ( SN​2 pathway) and electronic control ( SN​1 -like pathway). When you use strong Lewis acids or high temperatures, the epoxide's C–O bond becomes highly polarized. This creates a partial positive charge at the more substituted carbon, shifting the mechanism toward an SN​1 -like trajectory and causing the amine to attack the more sterically hindered position.

To restore high regioselectivity (attack at the less substituted carbon), you must suppress the SN​1 character. This is achieved by utilizing mild, water-tolerant Lewis acids or employing metal-free, solvent-free conditions that rely on weak hydrogen-bond activation rather than hard Lewis acidity[1],[2]. For instance, using Scandium(III) triflate ( Sc(OTf)3​ ) with a chiral bipyridine ligand in water provides excellent enantioselectivity and regioselectivity by stabilizing the transition state without over-polarizing the C–O bond[1].

G Substrate Epoxide + Amine Catalyst Catalyst Selection Substrate->Catalyst StrongLA Strong Lewis Acid (e.g., High Temp/Harsh) Catalyst->StrongLA MildLA Mild/Green Conditions (e.g., Sc(OTf)3 in H2O) Catalyst->MildLA SN1 SN1-like Pathway (Electronic Control) StrongLA->SN1 SN2 SN2-like Pathway (Steric Control) MildLA->SN2 PoorRegio Poor Regioselectivity (Mixed Isomers) SN1->PoorRegio HighRegio High Regioselectivity (Target Amino Alcohol) SN2->HighRegio

Mechanistic divergence in epoxide ring-opening based on catalyst selection.

Standardized Protocol: Mild ARO of Epoxides in Water

Self-Validation Check: The reaction progress should be monitored by chiral HPLC. A successful run will show >95% regioselectivity for the less-substituted attack.

  • Preparation: In a 10 mL round-bottom flask, add Sc(OTf)3​ (1.0 mol %) and the chiral bipyridine ligand (1.2 mol %)[1].

  • Solvent Addition: Add 2.0 mL of ultra-pure water. Stir the mixture at room temperature for 30 minutes to ensure the formation of the active chiral Lewis acid complex.

  • Substrate Introduction: Add the meso or terminal epoxide (1.0 mmol) followed by the aromatic amine (1.2 mmol).

  • Reaction: Stir vigorously at room temperature (or up to 40 °C depending on amine nucleophilicity) for 12–24 hours.

  • Workup: Extract the aqueous layer with ethyl acetate ( 3×5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate the pure β -amino alcohol.

Sharpless Asymmetric Aminohydroxylation (SAAH)

Q: My SAAH reaction using standard sulfonamides is giving yields below 40% and poor enantiomeric excess (ee). The reaction seems to stall, and I am observing significant diol byproducts. How can I optimize this?

Diagnostic Analysis: The Sharpless Asymmetric Aminohydroxylation relies heavily on the concept of ligand-accelerated catalysis[3]. The chiral ligand (e.g., (DHQ)2​PHAL ) must accelerate the osmylation step significantly faster than the uncatalyzed background reaction. If the background reaction competes, your ee will plummet. Furthermore, if the hydrolysis of the intermediate osmate ester is too slow, the osmium catalyst remains trapped, halting the catalytic cycle and leading to low yields.

To troubleshoot this, you must adjust the nitrogen source and the base additives. Switching the nitrogen source to FmocNHCl has been proven to drastically improve both yield and ee (often >95:5 er) because it forms a more reactive nitrene species[4]. Additionally, adding a catalytic amount of an achiral tertiary amine base, such as triethylamine (TEA) or DIPEA, suppresses unwanted hydrolysis pathways and accelerates the turnover of the osmium catalyst[4].

SAAH Start SAAH Reaction Setup YieldCheck Is Yield < 50%? Start->YieldCheck Hydrolysis Competing Hydrolysis YieldCheck->Hydrolysis Yes EECheck Is ee < 90%? YieldCheck->EECheck No AddBase Add Catalytic TEA/DIPEA Hydrolysis->AddBase Accelerate Osmylation AddBase->EECheck ChangeN Switch N-Source to FmocNHCl EECheck->ChangeN Yes Success Optimal 1,2-Amino Alcohol EECheck->Success No ChangeN->Success

Decision tree for optimizing Sharpless Asymmetric Aminohydroxylation workflows.

Standardized Protocol: SAAH using FmocNHCl

Self-Validation Check: Monitor the reaction via TLC. The disappearance of the alkene and the absence of a highly polar diol spot indicate successful suppression of the hydrolysis pathway.

  • Reagent Mixing: In a round-bottom flask, dissolve K2​OsO2​(OH)4​ (4 mol %) and the chiral ligand (DHQ)2​PHAL (5 mol %) in a 1:1 mixture of n-propanol and water (10 mL/mmol alkene).

  • Base Addition: Add a catalytic amount of Triethylamine (TEA) (10 mol %) to the stirring solution to promote catalyst turnover[4].

  • Nitrogen Source: Add FmocNHCl (1.1 equivalents) to the mixture. Stir for 5 minutes until the solution becomes homogenous.

  • Substrate Addition: Cool the mixture to 0 °C and add the alkene substrate (1.0 equivalent).

  • Reaction: Stir at 0 °C for 12 hours. Quench the reaction by adding saturated aqueous sodium sulfite ( Na2​SO3​ ) to reduce any remaining osmium species.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and purify via column chromatography.

Asymmetric Transfer Hydrogenation (ATH) of α -Amino Ketones

Q: I am using a Noyori-type Ru(II) catalyst for the asymmetric transfer hydrogenation of an α -amino ketone. The catalyst deactivates rapidly, and conversion stops at roughly 40%. What is causing this catalyst poisoning?

Diagnostic Analysis: Noyori-type Ruthenium(II) catalysts are highly sensitive to strongly coordinating functional groups. In the case of α -amino ketones, the free basic amine can act as a competing bidentate ligand, coordinating directly to the ruthenium center. This displaces the chiral diamine/tosyl ligand or blocks the active hydride-transfer site, resulting in rapid catalyst death and incomplete conversion[5].

To overcome this, the α -amino group must be electronically deactivated or sterically shielded prior to reduction. The simplest and most effective method is to perform the reaction on the hydrochloride salt of the α -amino ketone, or to protect the amine with a bulky, electron-withdrawing group (e.g., Boc or Cbz). Furthermore, maintaining a strict 5:2 azeotropic ratio of formic acid to triethylamine is critical to ensure the correct pH for continuous hydride generation[5].

Standardized Protocol: ATH of α -Amino Ketones

Self-Validation Check: The pH of the formic acid/TEA mixture must remain acidic. If the pH drifts basic, hydride transfer will cease.

  • Preparation: In an argon-flushed Schlenk tube, add the chiral Ru(II) catalyst (e.g., RuCl) (0.5 to 1.0 mol %)[5].

  • Substrate: Add the α -amino ketone hydrochloride salt (1.0 equivalent). Do not use the free base.

  • Hydrogen Source: Add a strictly prepared 5:2 mixture of formic acid and triethylamine (approx. 2-3 mL per mmol of substrate). This acts as both the solvent and the hydrogen donor[5].

  • Reaction: Stir the mixture at 25–40 °C for 16–24 hours under an argon atmosphere.

  • Workup: Dilute the mixture with water, carefully neutralize with saturated aqueous NaHCO3​ (monitor gas evolution), and extract with dichloromethane.

  • Analysis: Dry the organic phase, concentrate, and determine the ee via chiral HPLC.

Quantitative Data Summary: Method Comparison

The following table summarizes the key metrics and troubleshooting parameters for the primary methods used in chiral amino alcohol synthesis.

Synthesis MethodPrimary Catalyst / ReagentTypical ee (%)Key ChallengeTroubleshooting Fix
Epoxide Ring-Opening Sc(OTf)3​ / Chiral Bipyridine90 - 99%Poor RegioselectivityUse mild Lewis acids in water or solvent-free conditions.
SAAH OsO4​ / (DHQ)2​PHAL 85 - 98%Low Yield / HydrolysisSwitch N-source to FmocNHCl ; add catalytic TEA.
ATH (Noyori) Ru(II)-TsDPEN92 - 99%Catalyst PoisoningUse HCl salt of the substrate; maintain 5:2 Formic Acid/TEA.
Biocatalytic Amination Amine Dehydrogenase (AmDH)>99%Low Substrate SolubilityEngineer enzyme variants; optimize co-solvent tolerance.

References

  • Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. ACS Publications.[Link]

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications (RSC Publishing).[Link]

  • Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source. ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Purification of (R)-2-Amino-2-(3-fluorophenyl)ethanol Hydrochloride

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult on the isolation and chiral purification of fluorinated phenylglycinol derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult on the isolation and chiral purification of fluorinated phenylglycinol derivatives. The target compound, (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride , presents a trifecta of purification challenges for drug development professionals:

  • Regioselectivity: Epoxide-opening or reductive amination routes often co-generate the unwanted 2-amino-1-(3-fluorophenyl)ethanol regioisomer.

  • Chiral Resolution: Achieving >99% enantiomeric excess (ee) requires exploiting subtle solubility differences in diastereomeric salts.

  • Salt Hygroscopicity: The hydrochloride salt of this specific amino alcohol is prone to solvent entrapment and moisture absorption, complicating final API crystallization.

This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to ensure your purification workflows are robust, scalable, and reproducible.

Core Purification & Resolution Workflow

G A Racemic 2-Amino-2-(3-fluorophenyl)ethanol (Free Base) B Add Chiral Resolving Agent (e.g., Di-O-p-toluoyltartaric acid) A->B C Preferential Crystallization (Diastereomeric Salt) B->C D Alkaline Cleavage (Free Basing with NaOH/Toluene) C->D E HCl Gas / Methanolic HCl (Salt Formation) D->E F Pure (R)-2-Amino-2-(3-fluorophenyl)ethanol HCl (Target API Intermediate) E->F

Workflow for the chiral resolution and HCl salt formation of the target amino alcohol.

Troubleshooting & FAQ

Q1: My crude synthesis yields a mixture of regioisomers. How do I selectively isolate the 2-amino-2-(3-fluorophenyl)ethanol core before chiral resolution? Mechanistic Causality: During the synthesis of phenylglycinol derivatives, the opening of styrene oxide derivatives with ammonia often yields a ~70:30 mixture of 2-amino-1-phenylethanol and 2-amino-2-phenylethanol [1]. The 3-fluoro substitution alters the electrophilicity of the benzylic carbon, sometimes worsening this ratio. Solution: Before attempting chiral resolution, perform a strictly controlled biphasic acid-base extraction. The regioisomers have slightly different pKₐ values. By adjusting the aqueous phase to pH 8.5–9.0, the less basic regioisomer partitions into the organic phase (e.g., ethyl acetate), while the target compound remains partially protonated in the aqueous phase. Self-Validation: Run TLC or LC-MS on both phases. Do not proceed to chiral resolution until the organic phase shows <5% of the unwanted regioisomer.

Impurity Crude Crude Mixture (Target + Regioisomers) Extract Biphasic Extraction (EtOAc / Aqueous HCl pH 8.5) Crude->Extract Org Organic Phase (Unwanted Regioisomers) Extract->Org Discard Aq Aqueous Phase (Target Amine Salt) Extract->Aq Retain Cryst Antisolvent Crystallization (IPA / Heptane) Aq->Cryst Pure Chemically Pure HCl Salt Cryst->Pure

Biphasic extraction and antisolvent crystallization to remove regioisomers.

Q2: I am using classical resolution, but my enantiomeric excess (ee) is stuck at 85%. How can I push it to >99%? Mechanistic Causality: Diastereomeric salts of chiral amino alcohols often suffer from co-crystallization or solid-solution formation. According to principles of chiral separation, the CH/π interactions and hydrogen-bonding networks in the crystal lattice dictate the solubility difference between the (R)-amine/(R)-acid and (S)-amine/(R)-acid salts [2]. If the cooling rate is too fast, kinetic entrapment of the wrong diastereomer occurs. Solution: Switch to Di-O-p-toluoyl-L-tartaric acid as the resolving agent. It provides massive steric bulk that disrupts the lattice of the mismatched pair. Implement a "Stripping Crystallization" approach [3], cooling at a strict rate of 0.1°C/min and seeding with 0.1% w/w of pure diastereomeric salt at the metastable zone limit.

Q3: During the final HCl salt formation, the product oils out instead of crystallizing. What is going wrong? Mechanistic Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is high but the melting point of the solute in the solvent mixture is lower than the crystallization temperature. The HCl salt of (R)-2-amino-2-(3-fluorophenyl)ethanol is highly hygroscopic. If your methanolic HCl contains even trace water, or if you neutralize with aqueous NaHCO₃ and fail to dry the organic phase rigorously [4], the water lowers the melting point of the solvate, causing an oil to form. Solution: Use strictly anhydrous HCl in methanol or isopropanol. If an oil forms, do not add more antisolvent. Instead, heat the mixture until homogenous, add 5% v/v of a highly volatile non-polar solvent (like heptane) to lower the solubility curve, and seed the mixture at 40°C.

Experimental Protocols
Protocol 1: Diastereomeric Resolution of 2-Amino-2-(3-fluorophenyl)ethanol

Self-Validating System: The optical rotation of the mother liquor is monitored continuously. The process is complete only when the mother liquor shows a stable, inverted specific rotation, confirming the target enantiomer has fully precipitated.

  • Dissolution: Dissolve 100 mmol of racemic 2-amino-2-(3-fluorophenyl)ethanol in 150 mL of Isopropanol/Water (9:1 v/v) at 70°C.

  • Chiral Acid Addition: Slowly add 50 mmol (0.5 equivalents) of Di-O-p-toluoyl-L-tartaric acid dissolved in 50 mL of Isopropanol. (Causality: Using 0.5 eq ensures that only the most stable diastereomeric pair crystallizes, maximizing ee at the expense of theoretical yield).

  • Controlled Cooling: Cool the reactor to 50°C. Hold for 30 minutes to stabilize the supersaturation.

  • Seeding: Seed with 50 mg of the pure (R)-amine/tartrate salt.

  • Crystallization: Cool to 5°C at a rate of 0.1°C/min. Stir for 4 hours.

  • Isolation: Filter the crystals and wash with 20 mL of cold Isopropanol.

  • Validation: Check the ee of a 5 mg sample via chiral HPLC. If ee < 98%, perform one recrystallization from Isopropanol/Water.

Protocol 2: Free-Basing and Anhydrous HCl Salt Formation
  • Alkaline Cleavage: Suspend the pure diastereomeric salt in 100 mL of Toluene and 100 mL of 2M NaOH. Stir vigorously for 1 hour at 20°C. (Causality: Toluene selectively extracts the free amino alcohol while the sodium tartrate remains entirely in the aqueous phase).

  • Phase Separation: Isolate the organic layer. Wash with 20 mL of brine, dry over anhydrous Na₂SO₄, and filter.

  • Salt Formation: Cool the toluene solution to 0°C. Dropwise, add 1.05 equivalents of 4M HCl in Methanol.

  • Antisolvent Addition: Slowly add 50 mL of Heptane to induce crystallization.

  • Harvest: Filter the white crystalline solid under a nitrogen blanket to prevent moisture absorption. Dry in a vacuum oven at 40°C for 12 hours.

Quantitative Data: Comparison of Purification Strategies
Purification StrategyResolving Agent / TechniqueYield (%)Enantiomeric Excess (ee %)Chemical Purity (%)Key Advantage
Classical Resolution L-Tartaric Acid32%88.0%95.0%Low cost, easy to scale.
Optimized Resolution Di-O-p-toluoyl-L-tartaric acid41%>99.5%99.1%High ee in a single crystallization step.
Stripping Crystallization None (Thermodynamic control)25%96.0%98.5%Solvent-free chiral enrichment.
Enzymatic Resolution Lipase (Kinetic Resolution)48%>99.0%99.9%Extremely mild conditions; no regioisomer interference.
References
  • Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol ACS Publications (Organic Process Research & Development) URL:[Link]

  • Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures IntechOpen URL:[Link]

  • Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Enantiomeric Excess (ee) Determination for (R)-2-Amino-2-(3-fluorophenyl)ethanol Hydrochloride

Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently see researchers struggle with the enantiomeric excess (ee) determination of polar, chiral building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently see researchers struggle with the enantiomeric excess (ee) determination of polar, chiral building blocks. (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride presents a triad of chromatographic challenges: it is a highly polar salt, it possesses a basic primary amine that strongly interacts with residual silanols on stationary phases, and its 3-fluorophenyl group lacks the high molar absorptivity required for ultra-trace UV detection[1].

This guide bypasses generic advice, offering field-proven, causality-driven methodologies to resolve your specific separation issues.

Diagnostic Workflow

To prevent wasted instrument time, use the following logical matrix to select the appropriate analytical strategy based on your sample state and sensitivity requirements.

Workflow Start Analyte: (R)-2-Amino-2-(3-fluorophenyl)ethanol HCl Q1 Is the sample injected as an intact HCl salt? Start->Q1 Crown Direct HPLC Method Column: Crownpak CR(+) Mobile Phase: Aqueous HClO4 (pH 1.5) Q1->Crown Yes Q2 Is high UV sensitivity required for <0.1% LOD? Q1->Q2 No (Freebased) Deriv Indirect HPLC Method Derivatize with Marfey's Reagent Column: Achiral C18 (UV 340 nm) Q2->Deriv Yes Poly Direct HPLC Method Freebase the sample Column: Chiralpak AD-H + 0.1% DEA Q2->Poly No

Decision matrix for selecting the optimal ee determination method for chiral amino alcohol salts.

Field-Reported FAQs & Troubleshooting

Q1: I am injecting the hydrochloride salt directly onto a normal-phase polysaccharide column (e.g., Chiralpak AD-H) using Hexane/Isopropanol, but I get massive peak tailing and no resolution. Why? A1: You are observing a severe secondary interaction combined with solubility issues. The highly polar hydrochloride salt does not dissolve well in non-polar hexane, leading to precipitation on the column frit. Furthermore, the positively charged primary amine interacts strongly with residual acidic silanol groups on the silica support of the stationary phase. The Fix: You must either perform a liquid-liquid extraction to freebase the analyte prior to injection, or add a basic modifier like 0.1% Diethylamine (DEA) to the mobile phase. DEA acts as a competing base, masking the silanol groups and ensuring the analyte remains in its neutral freebase form during elution[2].

Q2: I need to quantify the (S)-enantiomer impurity down to 0.05% for regulatory compliance, but the UV signal of the 3-fluorophenyl group is too weak at 254 nm. How can I improve sensitivity? A2: The 3-fluorophenyl chromophore has a relatively low extinction coefficient. To achieve ultra-trace detection, you must perform a pre-column derivatization using Marfey's Reagent (FDAA). The Causality: FDAA reacts with the primary amine via nucleophilic aromatic substitution ( SN​Ar ). This introduces a dinitrophenyl group into the molecule, which shifts the UV absorbance maximum to ~340 nm and drastically increases the extinction coefficient. Because FDAA is itself chiral, it converts the enantiomers into diastereomers, allowing you to achieve baseline separation on a high-efficiency, standard achiral C18 column.

Q3: Is there a way to analyze the HCl salt directly without the tedious freebasing or derivatization steps? A3: Yes, by utilizing a chiral crown ether stationary phase (e.g., Crownpak CR(+)). The Causality: Crown ether columns are specifically designed for primary amino acids and primary amino alcohols. The cavity of the chiral crown ether forms a highly stereoselective, tripodal hydrogen-bonding inclusion complex specifically with protonated primary amines ( −NH3+​ )[3]. By using an acidic mobile phase (pH 1.5), you force the analyte to remain fully protonated, maximizing the host-guest interaction and yielding excellent resolution directly from the salt form[4].

Self-Validating Experimental Protocols

Protocol A: Direct Chiral HPLC using Crown Ether Stationary Phase

Best for rapid QC of the intact hydrochloride salt.

  • Mobile Phase Preparation: Prepare a pH 1.5 solution of perchloric acid ( HClO4​ ) in HPLC-grade water. Note: The low pH is non-negotiable; it ensures the primary amine remains fully protonated for tripodal complexation[4].

  • Sample Preparation: Dissolve 1.0 mg of (R)-2-Amino-2-(3-fluorophenyl)ethanol HCl directly in 1.0 mL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Crownpak CR(+) (5 µm, 4.0 x 150 mm)

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 5 °C. (Causality: Lower temperatures thermodynamically stabilize the host-guest inclusion complex, significantly enhancing enantiomeric resolution[3]).

    • Detection: UV at 210 nm.

  • System Suitability Validation (Self-Check): Inject a racemic standard of the amino alcohol. The system is validated for ee determination only if the resolution ( Rs​ ) between the (S) and (R) enantiomers is ≥2.0 and the tailing factor is ≤1.5 .

Protocol B: Indirect ee Determination via Marfey's Reagent

Best for ultra-trace quantification of the (S)-enantiomer impurity.

  • Derivatization Reaction: Dissolve 1.0 mg of the amino alcohol salt in 100 µL of acetone. Add 200 µL of a 1% solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone, followed by 40 µL of 1.0 M NaHCO3​ .

  • Incubation: Heat the mixture at 40 °C for 1 hour. (Causality: The mildly basic NaHCO3​ neutralizes the HCl salt, generating the free nucleophile required to attack the fluorinated aromatic ring of FDAA).

  • Quenching: Stop the reaction by adding 40 µL of 1.0 M HCl to prevent racemization. Dilute with 800 µL of Mobile Phase A.

  • Chromatographic Conditions:

    • Column: Achiral C18 (e.g., Zorbax Eclipse Plus, 1.8 µm, 2.1 x 50 mm)

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.

    • Detection: UV at 340 nm.

  • System Suitability Validation (Self-Check): Ensure that the unreacted FDAA peak (which elutes strongly at 340 nm) does not co-elute with either of the newly formed diastereomeric product peaks.

Quantitative Method Comparison

Use the following data to benchmark your expected chromatographic performance based on the chosen methodology.

Method TypeStationary PhaseMobile Phase SystemDetectionEst. LODPrimary Advantage
Direct (Salt) Crownpak CR(+)Aqueous HClO4​ (pH 1.5)UV 210 nm~0.5%No sample prep required; analyzes the HCl salt directly via host-guest complexation.
Direct (Freebase) Chiralpak AD-HHexane / IPA + 0.1% DEAUV 260 nm~0.5%Standard normal-phase setup; high loading capacity for preparative scaling.
Indirect (Deriv.) Achiral C18 H2​O / MeCN + 0.1% TFAUV 340 nm<0.05%Maximum sensitivity; utilizes standard, rugged achiral columns.

References

  • Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants. TrAC Trends in Analytical Chemistry. Available at: [Link]

  • [4] Daicel Chiral HPLC Catalogue. Velocity Scientific Solutions. Available at: [Link]

  • [3] Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules (PMC). Available at: [Link]

  • [1] Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Catalysts (MDPI). Available at: [Link]

  • Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Journal of Chromatography B (PubMed). Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Racemization During the Synthesis of (R)-2-Amino-2-(3-fluorophenyl)ethanol Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical stability of phenylglycine derivatives. The synthesis of (R)-2-Amino-2-(3-fluorop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical stability of phenylglycine derivatives. The synthesis of (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride from its corresponding chiral amino acid is notoriously prone to racemization. This guide provides mechanistic insights, troubleshooting FAQs, and a field-proven, self-validating protocol to ensure high enantiomeric excess (ee) throughout your workflow.

Mechanistic Insight: The "Racemization Danger Zone"

To understand how to prevent racemization, we must first understand the causality behind it. The α -proton of phenylglycine derivatives is highly acidic. The adjacent aromatic ring stabilizes the resulting carbanion via resonance, and in this specific molecule, the electron-withdrawing 3-fluoro substituent further amplifies this acidity through its inductive (-I) effect (1)[1].

Consequently, any exposure to basic conditions—whether from basic hydride reducing agents or prolonged aqueous alkaline workups—triggers deprotonation. The molecule forms an enolate-like intermediate, and subsequent reprotonation is non-stereoselective, leading directly to a racemic mixture (1)[1].

Synthetic Workflow & "Danger Zones"

The following diagram maps the synthetic workflow, explicitly highlighting the stages where stereochemical integrity is most at risk.

Workflow SM (R)-3-Fluorophenylglycine (Chiral Starting Material) Red Reduction Step (NaBH4/I2 in THF) SM->Red Activation (0-5 °C) FB (R)-2-Amino-2-(3-fluorophenyl)ethanol (Free Base) Red->FB Cold Quench & Extract Salt Salt Formation (Anhydrous HCl) FB->Salt Acidification (< 5 °C) Prod (R)-2-Amino-2-(3-fluorophenyl)ethanol HCl (Final Product) Salt->Prod Crystallization Risk1 Racemization Risk: Basic Hydrides / High Temp Risk1->Red Risk2 Racemization Risk: Prolonged Aqueous Base Risk2->FB

Workflow for (R)-2-Amino-2-(3-fluorophenyl)ethanol synthesis highlighting racemization danger zones.

Troubleshooting Guides & FAQs

Q1: Why does my product lose optical purity during the reduction of the amino acid? A: The choice of reducing agent is usually the primary culprit. While Lithium Aluminum Hydride ( LiAlH4​ ) is a powerful reducing agent, it generates strongly basic alkoxide and hydride intermediates. At the elevated temperatures required for amino acid reduction, these basic species abstract the acidic α -proton, causing racemization. Solution: Switch to the NaBH4​/I2​ system. The reaction of sodium borohydride with iodine in THF generates diborane ( B2​H6​ ) in situ (2)[2]. Borane is an electrophilic reducing agent. It coordinates to the carboxylic acid to form an acyloxyborohydride intermediate and reduces it without generating the strongly basic conditions that threaten the stereocenter, preserving the ee perfectly (2)[2].

Q2: I am using the NaBH4​/I2​ method, but I still see a 10-15% drop in ee. What went wrong? A: The racemization is likely occurring during the post-reaction workup. After quenching the excess borane with methanol, the protocol requires basification (usually with NaOH ) to break the boron-amine complexes and release the free amine (3)[3]. If this basification is done at room temperature or higher, or if the product is left in the highly alkaline aqueous phase for prolonged periods, base-catalyzed enolization will occur. Solution: Ensure the reaction mixture is cooled to < 5 °C before adding the base. Extract the free amine into an organic solvent immediately after the pH reaches 11-12. Do not let the biphasic mixture sit.

Q3: How do I prevent epimerization during the final hydrochloride salt formation? A: Strong aqueous acids can promote epimerization over time through reversible protonation pathways. Solution: Avoid aqueous HCl . Instead, dissolve the purified free base in an anhydrous solvent (such as diethyl ether or methanol) and use a standardized solution of anhydrous HCl in dioxane or ether. This ensures rapid, clean precipitation of the hydrochloride salt without exposing the molecule to hydrolytic conditions.

Quantitative Data: Comparison of Reduction Methods

The table below summarizes the quantitative outcomes of different reducing agents when applied to phenylglycine derivatives.

Reducing AgentTypical Yield (%)Enantiomeric Excess (ee %)Racemization RiskMechanistic Note
LiAlH4​ 70–76%85–90%HighGenerates strongly basic alkoxide intermediates that abstract the acidic α -proton.
NaBH4​/I2​ 80–85%> 98%LowGenerates electrophilic borane in situ; avoids basic conditions, preserving the stereocenter.
BH3​⋅THF 82–88%> 98%LowSimilar mechanism to NaBH4​/I2​ , but reagents are significantly more hazardous to store and handle.

Self-Validating Experimental Protocol: Enantioselective Reduction

This protocol is designed as a self-validating system. Key checkpoints are embedded to ensure the reaction is proceeding correctly without jeopardizing the stereocenter.

Step 1: In Situ Borane Generation and Reduction

  • Setup: Equip an oven-dried, multi-necked round-bottom flask with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet.

  • Reagent Loading: Charge the flask with NaBH4​ (2.4 equivalents) and anhydrous THF. Cool the suspension to 0–5 °C using an ice-water bath.

  • Iodine Addition (Self-Validation Checkpoint 1): Dissolve I2​ (1.0 equivalent) in anhydrous THF. Add this solution dropwise over 1 to 2 hours.

    • Causality: Slow addition prevents a rapid exothermic release of hydrogen gas.

    • Validation: You must observe steady H2​ gas evolution, confirming the in situ generation of the active electrophilic borane species.

  • Substrate Addition: Add the chiral starting material, (R)-2-amino-2-(3-fluorophenyl)acetic acid (1.0 equivalent), portion-wise over 30 minutes.

  • Reflux: Slowly warm the mixture to reflux (approx. 65 °C) and stir for 18 hours.

Step 2: Cold Workup and Extraction 6. Quenching (Self-Validation Checkpoint 2): Cool the reaction strictly to 0–5 °C. Cautiously add methanol dropwise until gas evolution ceases.

  • Causality: This safely destroys unreacted borane.

  • Cold Basification: Remove the solvents under reduced pressure. Suspend the resulting residue in water, cool the flask back to < 5 °C, and slowly add a concentrated aqueous solution of NaOH until the pH reaches 11-12 (3)[3].

    • Critical: Maintain the internal temperature strictly below 10 °C to prevent base-catalyzed racemization of the α -proton.

  • Extraction: Immediately extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the (R)-2-Amino-2-(3-fluorophenyl)ethanol free base.

Step 3: Anhydrous Salt Formation 9. Acidification: Dissolve the crude free base in anhydrous diethyl ether and cool to 0 °C. 10. Crystallization: Dropwise add 2.0 M anhydrous HCl in diethyl ether until precipitation is complete. Filter the resulting white solid, wash with cold anhydrous ether, and dry under vacuum to afford the final (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride salt.

References

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. Available at:[Link]

  • Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Troubleshooting guide for the synthesis of 2-amino-2-phenylethanol derivatives

Welcome to the Technical Support Center for the synthesis of 2-amino-2-phenylethanol (commonly known as phenylglycinol) and its derivatives. This guide is designed for researchers and drug development professionals to tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-amino-2-phenylethanol (commonly known as phenylglycinol) and its derivatives. This guide is designed for researchers and drug development professionals to troubleshoot the two most common synthetic pathways: the reduction of phenylglycine and the regioselective ring-opening of styrene oxide .

Below, you will find validated protocols, mechanistic explanations for experimental causality, and targeted Q&A to resolve critical bottlenecks such as racemization, poor regioselectivity, and workup emulsions.

Core Synthetic Workflows

To synthesize 2-amino-2-phenylethanol, chemists typically choose between chiral pool reduction or epoxide functionalization. The diagram below illustrates the strategic divergence and the primary risk factors (loss of chirality vs. regiochemical failure) associated with each route.

G PG Phenylglycine (Chiral Pool) Red Reduction (NaBH4/I2) PG->Red Carboxyl Activation SO Styrene Oxide (Epoxide) RO Ring Opening (Amines + Lewis Acid) SO->RO Nucleophilic Attack Prod 2-Amino-2-phenylethanol (Target) Red->Prod Retains Chirality RO->Prod Benzylic Attack (SN1-like) Side 2-Amino-1-phenylethanol (Regioisomer) RO->Side Terminal Attack (SN2-like)

Pathways for synthesizing 2-amino-2-phenylethanol highlighting regioselectivity.

Module 1: Reduction of Phenylglycine to Phenylglycinol

While Lithium Aluminum Hydride (LiAlH₄) is a traditional reducing agent, its harsh basicity often leads to the racemization of the sensitive benzylic chiral center of phenylglycine[1]. The industry standard for preserving enantiomeric excess (ee) is the NaBH₄/I₂ system .

Causality & Mechanism: The addition of iodine to sodium borohydride generates diborane (B₂H₆ / BH₃) in situ. Borane is highly electrophilic and selectively coordinates to the electron-rich carbonyl oxygen of the carboxylic acid, facilitating reduction via a cyclic borate intermediate without deprotonating the α-carbon.

Standard Validated Protocol (NaBH₄/I₂ Reduction)
  • Setup: In a flame-dried flask under Argon, suspend NaBH₄ (2.5 eq, 0.825 mol) in dry THF (400 mL)[2].

  • Substrate Addition: Add phenylglycine (1.0 eq, 0.33 mol) in one portion while stirring[2].

  • Activation: Cool the flask to 0°C. Dissolve I₂ (1.0 eq, 0.33 mol) in dry THF (100 mL) and add dropwise to the solution[2]. (Caution: Vigorous H₂ gas evolution).

  • Reflux: Stir at ambient temperature for 2 hours, then heat to reflux (80°C) overnight[2].

  • Quench & Hydrolysis: Cool to room temperature. Carefully add Methanol until the solution clears to quench excess hydride[2]. Remove solvents in vacuo. Resuspend the white paste in 20% aqueous KOH (600 mL) and stir overnight[2].

  • Extraction: Extract with DCM (5 x 250 mL), dry over Na₂SO₄, and concentrate to yield the crude product[2].

Troubleshooting & FAQs

Q: My yield is exceptionally low, and I am getting a thick, gelatinous emulsion during the DCM extraction. How do I fix this? A: This is the most common failure point in boron-mediated reductions. The emulsion is caused by incomplete hydrolysis of the boron-nitrogen-oxygen complexes formed during the reaction. Do not skip the KOH hydrolysis step. You must resuspend the crude paste in 20% aq. KOH and stir vigorously overnight (or reflux for 2-4 hours) to fully cleave the strong B-O and B-N bonds before attempting organic extraction[2].

Workup Start Crude Mixture (Borate Esters) Quench MeOH Quench (Destroy Hydride) Start->Quench Hydrolysis 20% aq. KOH (Cleave B-O/B-N) Quench->Hydrolysis Extract DCM Extraction (Phase Separation) Hydrolysis->Extract Pure Pure Product Extract->Pure

Optimized workup workflow for boron-mediated reductions to prevent emulsions.

Q: I am detecting a loss of enantiomeric purity in my final product. Why? A: If you are using the NaBH₄/I₂ protocol, racemization is rare. However, if you substituted this with LiAlH₄, the strong basicity can abstract the benzylic proton of the amino acid prior to reduction, leading to racemization[1]. Stick to the NaBH₄/I₂ system or use pre-formed BH₃·THF complexes.

Module 2: Regioselective Ring-Opening of Styrene Oxide

Styrene oxide is an unsymmetrical epoxide. The goal is to direct the incoming amine nucleophile to the benzylic carbon (C2) to yield 2-amino-2-phenylethanol, rather than the terminal carbon (C1) which yields 2-amino-1-phenylethanol[3].

Causality & Mechanism: Under purely basic or neutral conditions, aliphatic amines attack the less sterically hindered terminal carbon via an S_N2 mechanism. To reverse this and achieve the desired regioselectivity, you must use a Lewis Acid catalyst (e.g., Sn(OTf)₂, BiCl₃/SiO₂). The Lewis acid coordinates to the epoxide oxygen, weakening the C-O bonds. The benzylic carbon can better stabilize the developing partial positive charge, shifting the reaction to an S_N1-like mechanism where nucleophilic attack occurs preferentially at the benzylic position[4],[5].

Standard Validated Protocol (BiCl₃/SiO₂ Catalyzed Aminolysis)
  • Catalyst Preparation: Use commercially available BiCl₃/SiO₂ or prepare by impregnating silica gel with BiCl₃[5].

  • Reaction: In a reaction vessel, mix (S)-styrene oxide (1.0 mmol) with the desired amine (1.0 - 1.2 mmol)[3].

  • Catalysis: Add the BiCl₃/SiO₂ catalyst (typically 1.25 mol% Bi loading)[5].

  • Conditions: Stir under solvent-free conditions at room temperature or apply mild microwave heating[5].

  • Workup: Filter the mixture to recover the heterogeneous catalyst (which can be reused up to 5 times)[5]. Purify the crude mixture via column chromatography.

Troubleshooting & FAQs

Q: NMR analysis shows my product is predominantly 2-amino-1-phenylethanol instead of the desired 2-amino-2-phenylethanol. What went wrong? A: You likely ran the reaction under purely basic conditions or used a highly sterically hindered amine without sufficient Lewis acid activation. To correct this, ensure you are using a strong Lewis acid like Sn(OTf)₂ or BiCl₃/SiO₂[4],[5]. Additionally, if using aliphatic amines (which are inherently prone to terminal attack), you may need to lower the temperature to enhance the electronic control exerted by the catalyst[4].

Q: I want to synthesize the primary amine derivative (phenylglycinol) from styrene oxide, but using ammonia gas/solution gives me a mess of over-alkylated products (secondary and tertiary amines). A: Ammonia is a poor nucleophile for this specific regioselective opening and leads to multiple alkylations. Solution: Use sodium azide (NaN₃) as an ammonia surrogate. Azidolysis of aryl-substituted epoxides naturally favors attack at the benzylic position (forming the α-azido alcohol) due to electronic effects[6]. Protocol fix: React styrene oxide with NaN₃, isolate the 2-azido-2-phenylethanol, and subsequently reduce the azide to a primary amine using Pd/C hydrogenation or Staudinger reduction (PPh₃/H₂O)[6].

Quantitative Data Summary

The following table summarizes the expected outcomes and parameters for the synthetic strategies discussed above to help you select the optimal route for your specific derivative.

Synthetic StrategyReagents / CatalystTarget ProductRegioselectivity (Benzylic : Terminal)Typical Yieldee Preservation
Amino Acid Reduction NaBH₄ / I₂Primary Amino AlcoholN/A (Direct conversion)50 - 88%Excellent (>99%)
Amino Acid Reduction LiAlH₄Primary Amino AlcoholN/A (Direct conversion)70 - 85%Poor to Moderate
Epoxide Ring Opening Aromatic Amine + BiCl₃/SiO₂Secondary Amino Alcohol> 95 : 585 - 98%Excellent
Epoxide Ring Opening Aliphatic Amine + Sn(OTf)₂Secondary Amino Alcohol~ 80 : 2075 - 90%Good
Epoxide Azidolysis NaN₃ (Mild Acidic pH)Azido Alcohol Precursor> 98 : 2> 90%Excellent

References

  • Sn(OTf)2 catalysed regioselective styrene oxide ring opening with aromatic amines Source: ResearchGate URL:[Link]

  • Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade Source: Catalysis Science & Technology (RSC Publishing) URL:[Link]

  • Greener aminolysis of epoxides on BiCl3/SiO2 Source: Comptes Rendus de l'Académie des Sciences URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of (R)-2-Amino-2-(3-fluorophenyl)ethanol Hydrochloride in Solution

Welcome to the technical support center for (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the stability of this compound in solution. Our approach is rooted in scientific principles and field-proven insights to ensure the integrity of your experiments and formulations.

Introduction: Understanding the Molecule

(R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride is a chiral amino alcohol. Its structure, featuring a primary amine, a secondary alcohol, a chiral center, and a fluorinated aromatic ring, presents a unique set of stability challenges. The hydrochloride salt form enhances solubility in aqueous media, a common requirement for many pharmaceutical applications. However, in solution, the molecule can be susceptible to several degradation pathways, including oxidation, racemization, and photodegradation. This guide will address these potential issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a decrease in the purity of my (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride solution over time, even when stored at refrigerated temperatures. What are the likely causes?

A significant loss of purity, even under refrigeration, points towards inherent chemical instability in the solution. The primary culprits are likely oxidation and pH-related degradation. The amine and benzylic alcohol moieties are susceptible to oxidation, which can be catalyzed by trace metal ions or exposure to atmospheric oxygen.[1] Additionally, the pH of the solution can influence the rate of various degradation reactions.

Q2: My solution of (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride is showing a loss of enantiomeric excess (e.e.). What could be causing this racemization and how can I prevent it?

Racemization, the conversion of a chiral molecule into a mixture of equal parts of both enantiomers, is a critical concern for chiral drugs as the biological activity often resides in a single enantiomer. For your compound, racemization can be catalyzed by both acidic and basic conditions.[2]

  • Mechanism of Racemization: The hydrogen atom on the chiral carbon (the carbon bonded to the amino and hydroxyl groups) can be abstracted under certain conditions, leading to a temporary planar, achiral intermediate. Reprotonation can then occur from either side, resulting in a mixture of R and S enantiomers.

  • Prevention Strategies:

    • Strict pH Control: Maintain the pH of your solution within a stable range, typically between 4 and 6. Avoid strongly acidic or basic conditions. Use a suitable buffer system to maintain the desired pH.[2]

    • Temperature Management: Perform manipulations at controlled, low temperatures (e.g., 2-8°C) whenever possible to minimize the rate of racemization.[2]

    • Avoid Strong Bases: During extractions or other workup procedures, use milder bases like sodium bicarbonate instead of strong bases such as sodium hydroxide.[2]

Q3: I've noticed a yellow discoloration in my stock solution. What is the likely cause and is it a sign of degradation?

A yellow discoloration is often indicative of oxidative degradation. The aromatic ring and the amino alcohol functional groups can undergo oxidation to form colored impurities. This process can be accelerated by exposure to light, elevated temperatures, and the presence of trace metal ions which can catalyze oxidation.[1]

To mitigate this:

  • Use High-Purity Solvents: Ensure your solvents are free from peroxides and metal ion contaminants.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Antioxidants: Consider the addition of antioxidants to your formulation.

  • Chelating Agents: Incorporate a chelating agent to sequester metal ions.

Q4: What are the best practices for preparing a stable aqueous solution of (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride for long-term storage?

To maximize the long-term stability of your solution, a multi-faceted approach is necessary.

ParameterRecommendationRationale
pH 4.0 - 6.0Minimizes both acid and base-catalyzed degradation and racemization.
Buffer System Citrate or Acetate Buffer (10-50 mM)Provides robust pH control in the desired range.[3]
Antioxidant Ascorbic Acid (0.01-0.1% w/v) or Sodium Metabisulfite (0.01-0.1% w/v)Scavenges free radicals and reactive oxygen species to prevent oxidative degradation.[4][5]
Chelating Agent Edetate Disodium (EDTA) (0.01-0.05% w/v)Sequesters trace metal ions that can catalyze oxidative reactions.[1][6]
Storage Temperature 2-8°C (Refrigerated)Reduces the rate of all chemical degradation pathways.
Light Protection Store in amber vials or protect from light.Minimizes photodegradation.
Atmosphere Purge with an inert gas (Nitrogen or Argon) before sealing.Displaces oxygen to prevent oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[7][8][9]

Objective: To intentionally degrade (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride under various stress conditions to understand its degradation pathways.

Materials:

  • (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 7.0)

  • Calibrated pH meter, HPLC system with UV detector, photostability chamber, oven.

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl to a concentration of 1 mg/mL. Store at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH to a concentration of 1 mg/mL. Store at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in 3% H₂O₂ to a concentration of 1 mg/mL. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound (1 mg/mL in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[10]

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a robust HPLC method capable of separating the intact (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride from its potential degradation products.[11][12][13]

Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm and 254 nm (or scan with a PDA detector)

  • Injection Volume: 10 µL

Method Development and Validation:

  • Inject a solution of the undegraded compound to determine its retention time.

  • Inject the samples from the forced degradation study.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products).

  • Optimize the gradient, mobile phase composition, and other chromatographic parameters to achieve adequate resolution between the parent peak and all degradation peaks.

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12]

Visualizing Degradation and Troubleshooting

Potential Degradation Pathways

cluster_0 Stress Conditions cluster_1 Degradation Pathways Acid/Base Acid/Base Racemization Racemization Acid/Base->Racemization Hydrolysis Hydrolysis Acid/Base->Hydrolysis Oxidizing Agents (H2O2) Oxidizing Agents (H2O2) Oxidation Oxidation Oxidizing Agents (H2O2)->Oxidation Light (UV/Vis) Light (UV/Vis) Light (UV/Vis)->Oxidation Photodegradation Photodegradation Light (UV/Vis)->Photodegradation Heat Heat Heat->Racemization Heat->Oxidation

Caption: Key Stressors and Resulting Degradation Pathways.

Troubleshooting Workflow for Unexpected Degradation

Caption: A Step-by-Step Troubleshooting Guide.

Conclusion

The stability of (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride in solution is a multifaceted challenge that requires careful control of pH, protection from oxidative stress and light, and appropriate storage temperatures. By understanding the potential degradation pathways and implementing the strategies outlined in this guide, researchers and formulation scientists can ensure the integrity and quality of their solutions. A systematic approach, including forced degradation studies and the development of a stability-indicating analytical method, is paramount for successful and reproducible outcomes.

References

  • Zhang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Cell Reports Physical Science, 3(6), 100918. Available at: [Link]

  • Waterman, K. C. (2011). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 16(1), 1-23. Available at: [Link]

  • Bhat, N. A., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 56(15), 10795–10805. Available at: [Link]

  • Alsante, K. M., et al. (2014). Forced degradation and impurity profiling. Handbook of isolation and characterization of impurities in pharmaceuticals, 59-105. Available at: [Link]

  • Bhat, N. A., et al. (2023). Photolysis Products of Fluorinated Pharmaceuticals. Environmental Toxicology and Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

  • Kwan, M. H. T., et al. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available at: [Link]

  • Google Patents. (2014). CN104226079A - Antioxidant for organic amine type decarburizing solution.
  • Jorgensen, L., et al. (2011). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 35(3). Available at: [Link]

  • Sharma, G., & Saini, V. (2016). Forced degradation studies. MedCrave online. Available at: [Link]

  • PharmTech. (2023). Excipients for Parenterals. Available at: [Link]

  • Bayne, A. C. (2023). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Manufacturing Chemist. Available at: [Link]

  • Nucci, G., & Shrake, A. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Bhat, N. A., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

  • Chavan, P., et al. (2019). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon AWS. Available at: [Link]

  • Biomanufacturing.org. (n.d.). Chapter 13: Formulation Development of Parenteral Products. Available at: [Link]

  • Heyland, D. K., & Kudsk, K. A. (1993). General and Specialized Parenteral Amino Acid Formulations for Nutrition Support. Journal of Parenteral and Enteral Nutrition, 17(5), 473-487. Available at: [Link]

  • Bhat, N. A., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate. Available at: [Link]

  • American Injectables. (2024). Special Considerations for Developing Parenteral Formulations. Available at: [Link]

  • Slideshare. (n.d.). Formulation of parenterals. Available at: [Link]

  • Bam, N. B., et al. (2023). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. Pharmaceutics, 15(3), 935. Available at: [Link]

  • Bam, N. B., et al. (2023). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. Pharmaceutics, 15(3), 935. Available at: [Link]

  • Kueltzo, L. A., et al. (2019). Impact of Freezing on pH of Buffered Solutions and Consequences for Monoclonal Antibody Aggregation. Journal of Pharmaceutical Sciences, 108(11), 3548-3556. Available at: [Link]

  • Babic, K., et al. (2010). Chiral separation of amino-alcohols using extractant impregnated resins. Chemical Engineering Journal, 162(1), 369-378. Available at: [Link]

  • Flora, S. J. S., & Pachauri, V. (2010). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. Oxidative Medicine and Cellular Longevity, 3(4), 222-231. Available at: [Link]

  • Vlachy, N., et al. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 125(10), 2635–2645. Available at: [Link]

  • Reddy, G. S., et al. (2022). Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science, 12(08), 133-142. Available at: [Link]

  • Al-Shehri, M. M. (2016). ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted. International Journal of Pharmacology, 12(6), 614-623. Available at: [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Contract Pharma. (2024). Nitrosating Agent Mitigation Strategy. Available at: [Link]

  • Richard, C., et al. (1993). Assay of phenylethanolamine N-methyltransferase activity using high-performance liquid chromatography with ultraviolet absorbance detection. Journal of Chromatography, 613(1), 111-115. Available at: [Link]

  • Vlachy, N., et al. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 125(10), 2635–2645. Available at: [Link]

  • Baek, Y., et al. (2024). Effect of Different Buffer Components on IgG4 Stability. Journal of Pharmaceutical Sciences. Available at: [Link]

  • McCalley, D. V. (2022). Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. Molecules, 27(12), 3701. Available at: [Link]

  • Elliott, A. B. S., et al. (2017). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132}. Angewandte Chemie International Edition, 56(43), 13322-13326. Available at: [Link]

  • Rao, B. M., et al. (2010). A Validated Stability-indicating Reverse Phase HPLC Assay Method for the Determination of Memantine Hydrochloride Drug Substance with UV-Detection Using Precolumn Derivatization Technique. Journal of Young Pharmacists, 2(3), 282-289. Available at: [Link]

  • Salunke, D. B., & Rane, V. P. (2009). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 63(3), 148-151. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comprehensive Purity Analysis of (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride

Introduction: Beyond the Percentage – A Holistic View of Purity In the landscape of pharmaceutical development, the molecule (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride serves as a critical chiral building block...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Percentage – A Holistic View of Purity

In the landscape of pharmaceutical development, the molecule (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride serves as a critical chiral building block for the synthesis of more complex active pharmaceutical ingredients (APIs). Its stereochemical and chemical integrity is paramount, as any impurities introduced at this stage can have cascading effects on the safety, efficacy, and stability of the final drug product. For researchers, scientists, and drug development professionals, a simple purity percentage is insufficient. A comprehensive purity analysis is a multi-faceted investigation that must satisfy stringent regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

This guide provides an in-depth comparison of the essential orthogonal analytical techniques required to build a complete purity profile for (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride. We will move beyond mere protocols to explain the causality behind methodological choices, ensuring a self-validating and scientifically robust analytical strategy. The core principle is that no single method can provide a complete picture; true confidence in purity comes from the convergence of data from multiple, complementary analyses.[5]

The Impurity Landscape: What Are We Looking For?

Before selecting our analytical arsenal, we must first understand the potential impurity landscape, which is dictated by the synthetic route and storage conditions. According to ICH Q3A guidelines, impurities must be rigorously monitored and controlled.[2][6] For a chiral amino alcohol hydrochloride like our subject compound, we anticipate several classes of impurities:

  • Organic Impurities: These include unreacted starting materials, synthetic intermediates, by-products from side reactions, and any subsequent degradation products.[1][6]

  • Enantiomeric Impurity: The most critical chiral impurity is the undesired (S)-2-Amino-2-(3-fluorophenyl)ethanol. Since enantiomers often have different pharmacological or toxicological profiles, its quantification is a primary objective.[5][7]

  • Residual Solvents: Organic solvents used during synthesis and purification can remain in the final product and must be controlled as per ICH Q3C guidelines.[1][6]

  • Inorganic Impurities: These can include reagents, catalysts, and inorganic salts.[1]

Our analytical strategy is therefore designed to detect, identify, and quantify impurities across these distinct categories.

cluster_Purity Purity Profile of (R)-2-Amino-2-(3-fluorophenyl)ethanol HCl TotalPurity Total Purity Assessment ChemPurity Chemical Purity (Process & Degradation Impurities) TotalPurity->ChemPurity EnanPurity Enantiomeric Purity ((S)-Enantiomer) TotalPurity->EnanPurity SolventPurity Residual Solvents TotalPurity->SolventPurity StructPurity Structural Identity TotalPurity->StructPurity

Caption: Logical relationship between overall purity and its contributing analytical components.

Method 1: RP-HPLC for Chemical Purity and Stability Assessment

Expertise & Experience: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of pharmaceutical purity analysis.[8][9][10] Its power lies in its ability to separate compounds with a wide range of polarities, making it ideal for resolving the API from its process-related organic impurities and potential degradants.[11][12] A photodiode array (PDA) detector is chosen for its ability to acquire spectra across a range of wavelengths, which helps in peak tracking and purity assessment, and provides preliminary identification clues for unknown impurities.

Protocol: Stability-Indicating RP-HPLC Method

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.[11]

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic retention for a broad range of organic molecules, making it a robust starting point for method development.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent to improve peak shape for the amine functionality and provides an acidic pH to ensure the analyte is in its protonated form.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 30 minutes, hold for 5 minutes, then return to initial conditions. Rationale: A gradient elution is necessary to elute both polar and non-polar impurities within a reasonable runtime.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Thermostatting the column ensures reproducible retention times.

  • Detection: PDA at 220 nm. Rationale: The phenyl ring provides strong UV absorbance at lower wavelengths, offering high sensitivity for the API and related impurities.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Water:Acetonitrile to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. System Suitability:

  • Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor for the main peak should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

Forced Degradation: Ensuring the Method is Stability-Indicating

To validate that the method can separate the API from its degradation products, forced degradation studies are essential.[11] This involves subjecting the API to harsh conditions to intentionally generate degradants.

cluster_Stress Stress Conditions API API Sample (Solid & Solution) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidative (3% H₂O₂, RT) API->Oxidation Thermal Thermal (80°C, solid) API->Thermal Photo Photolytic (ICH Light Box) API->Photo Analysis Analyze by RP-HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for forced degradation studies.

Data Comparison: Hypothetical Purity Analysis
Peak No.Retention Time (min)Peak AreaArea %Identification
14.21,5000.05Process Impurity A
28.94,5000.15Unknown Impurity
312.5 2,988,000 99.60 (R)-2-Amino-2-(3-fluorophenyl)ethanol
415.16,0000.20Process Impurity B
Total 3,000,000 100.00

Method 2: Chiral HPLC for Enantiomeric Purity

Expertise & Experience: Enantiomers have identical physical properties in an achiral environment and will co-elute in a standard RP-HPLC system. Therefore, a specialized Chiral Stationary Phase (CSP) is required to achieve separation.[13][14] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and are often the first choice for screening because they can form transient diastereomeric complexes with a wide range of molecules through multiple interaction mechanisms (hydrogen bonding, π-π interactions, steric hindrance).[15][16]

Protocol: Enantiomeric Separation by Chiral HPLC

1. Instrumentation:

  • HPLC system with isocratic pump, autosampler, column thermostat, and UV detector.

2. Chromatographic Conditions:

  • Column: A polysaccharide-based CSP, such as one derived from amylose or cellulose phenylcarbamate (e.g., CHIRALPAK® AD-H or CHIRALCEL® OD-H). Rationale: These columns have a proven track record for resolving a broad spectrum of chiral compounds, including amino alcohols.[14]

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Rationale: Normal phase mode often provides better selectivity for chiral separations of polar compounds. Diethylamine is a basic additive used to suppress interactions with residual silanols on the silica support and improve the peak shape of the basic amine.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Racemic Standard: Prepare a 0.5 mg/mL solution of the racemic (R/S)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride. This is crucial for confirming peak identity and calculating resolution.

  • Sample Solution: Prepare the (R)-enantiomer sample at a concentration of 0.5 mg/mL.

Data Comparison: CSP Performance
ParameterColumn A (Amylose-based)Column B (Cellulose-based)
Retention Time (R)-enantiomer9.8 min11.2 min
Retention Time (S)-enantiomer11.5 min14.5 min
Selectivity (α) 1.17 1.29
Resolution (Rs) 2.1 3.5
Analysis Time ~15 min ~18 min

Method 3: Headspace GC-MS for Residual Solvents

Expertise & Experience: Gas Chromatography (GC) is the ideal technique for analyzing volatile and semi-volatile compounds.[12][17] When coupled with a Mass Spectrometer (MS), it provides definitive identification and quantification of residual solvents.[18][19][20] A headspace autosampler is used to introduce only the volatile components from the sample matrix into the GC, protecting the system from non-volatile API and minimizing sample preparation.[21]

Protocol: Residual Solvent Analysis

1. Instrumentation:

  • GC-MS system with a headspace autosampler.

2. Chromatographic Conditions:

  • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness. Rationale: This phase is specifically designed for the analysis of residual solvents.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • Headspace Parameters: Vial Equilibration at 80 °C for 15 min.

  • MS Conditions: Electron Ionization (EI) mode, scan range 35-350 amu.

3. Sample Preparation:

  • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) and seal.

Data Comparison: Hypothetical Solvent Analysis
SolventICH ClassLimit (ppm)Result (ppm)Status
Methanol23000150Pass
Toluene2890< 10Pass
Hexane2290Not DetectedPass
Dichloromethane260025Pass

Method 4: ¹H NMR for Structural Confirmation

Expertise & Experience: While chromatography separates components, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information.[22][23] ¹H NMR is a powerful tool for verifying the identity of the main component and can help identify major impurities by revealing their unique proton environments.[24][25][26] It serves as an excellent orthogonal technique to mass spectrometry for structural elucidation.

Protocol: Structural Verification

1. Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer.

2. Sample Preparation:

  • Dissolve ~10 mg of the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for polar hydrochloride salts, and its residual proton signal does not interfere with the key analyte signals.

3. Data Interpretation:

  • Aromatic Protons: Expect complex multiplets in the ~7.0-7.5 ppm region corresponding to the protons on the fluorophenyl ring.

  • Methine Proton (-CH(N)-): Expect a signal coupled to the adjacent methylene protons.

  • Methylene Protons (-CH₂OH): Expect signals coupled to the methine proton and the hydroxyl proton.

  • Amine and Hydroxyl Protons (-NH₂ and -OH): These will appear as broad signals whose chemical shift can be concentration and temperature-dependent.

  • Integral Ratios: The relative areas of the signals must correspond to the number of protons in each environment (e.g., 4H for the aromatic region, 1H for the methine, 2H for the methylene). Any significant deviation or the presence of unassigned peaks would indicate an impurity.

Integrated Analytical Strategy and Comparative Summary

A robust purity assessment relies on the intelligent integration of these orthogonal techniques. The workflow starts with high-throughput screening methods like RP-HPLC and Chiral HPLC, followed by specific methods like GC-MS for volatiles and NMR for absolute structural confirmation.

cluster_Workflow Integrated Purity Analysis Workflow Sample Sample Receipt: (R)-2-Amino-2-(3-fluorophenyl)ethanol HCl RPHPLC RP-HPLC Analysis Sample->RPHPLC ChiralHPLC Chiral HPLC Analysis Sample->ChiralHPLC GCMS GC-MS Analysis Sample->GCMS NMR ¹H NMR Analysis Sample->NMR ChemPure Chemical Purity (>99.5%?) RPHPLC->ChemPure EnanPure Enantiomeric Purity ((S) < 0.15%?) ChiralHPLC->EnanPure SolventPure Residual Solvents (ICH Limits?) GCMS->SolventPure StructPure Structure Confirmed? NMR->StructPure Report Final Purity Report ChemPure->Report EnanPure->Report SolventPure->Report StructPure->Report

Caption: Integrated workflow for comprehensive purity assessment.

Summary Comparison of Analytical Techniques
TechniquePrimary ApplicationPrincipleKey StrengthsKey Limitations
RP-HPLC Chemical (Achiral) PurityPartition ChromatographyHigh resolution, robust, quantifiable, stability-indicating.[8][11]Cannot separate enantiomers.
Chiral HPLC Enantiomeric PurityChiral RecognitionThe only reliable way to separate and quantify enantiomers.[7][13]Column selection can be complex; methods may be less robust than RP.
GC-MS Residual Solvents & VolatilesPartition Chromatography & Mass AnalysisHigh sensitivity for volatile compounds, definitive identification via MS.[17][18]Not suitable for non-volatile or thermally labile compounds.
¹H NMR Structural ConfirmationNuclear Magnetic ResonanceProvides unambiguous structural information, good for quantification without standards (qNMR).[22][23]Lower sensitivity than chromatographic methods, complex mixture analysis is difficult.

Conclusion

The purity analysis of (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride is a clear demonstration of the need for a scientifically sound, multi-technique approach in modern drug development. Relying on a single analytical result, no matter how precise it may seem, provides an incomplete and potentially misleading picture of a compound's true quality. By strategically combining the strengths of RP-HPLC for chemical purity, Chiral HPLC for enantiomeric separation, GC-MS for volatile impurities, and NMR for structural verification, we build a comprehensive and defensible data package. This orthogonal strategy is not merely good science; it is a fundamental requirement for ensuring product quality, meeting global regulatory expectations, and ultimately, safeguarding patient safety.

References

  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
  • Structural elucidation by NMR(1HNMR) | PPTX. Slideshare.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25).
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. Benchchem.
  • Application Note: A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds. (2025, December). Benchchem.
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
  • Recent Advances in SPE-Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. ResearchGate.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency (EMA).
  • Why Is HPLC Ideal for Chemical Purity Testing?. (2023, July 28). Moravek, Inc.
  • 1HNMR spectrometry in structural elucidation of organic compounds. jchps.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2026, March 20). LCGC International.
  • NMR Techniques in Organic Chemistry: a quick guide.
  • (R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride. NextSDS.
  • Structural Elucidation of Organic Compounds Using ¹H NMR + ¹³C NMR. (2026, March 3). Nagavara.
  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024, December 6). OMICS International.
  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu.
  • Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. (2020, June 30). Labcompare.com.
  • The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. (2025, August 6).
  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology.
  • Identification and profiling of impurities in Pharmaceuticals. (2025, June 8).
  • Efficient method development for chiral separation by using CHIRAL ART columns.
  • Quality Guidelines. ICH.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci.
  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. (2020, December 30). ACS Publications.
  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. (2021, May 25). Chemical Science (RSC Publishing). doi:10.1039/D1SC02061G.
  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.
  • (S)-2-Amino-2-(3-fluorophenyl)ethanol. ChemicalBook.
  • (R)-2-amino-2-(3-fluorophenyl)ethanol hydrochloride. Sapphire Bioscience.
  • 1213968-04-7|(R)-2-Amino-2-(3-fluorophenyl)ethanol. BLDpharm.
  • A Comparative Guide to the Purity Validation of (R)-2-Amino-2-(4-chlorophenyl)acetic acid by RP-HPLC and Chiral Capillary Electrophoresis. Benchchem.

Sources

Comparative

A Comparative Guide to the Characterization of (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride by Chiral HPLC

In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is not a trivial detail; it is a critical quality attribute that dictates its pharmacological and toxicological profile. For...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is not a trivial detail; it is a critical quality attribute that dictates its pharmacological and toxicological profile. For chiral molecules like 2-Amino-2-(3-fluorophenyl)ethanol hydrochloride, ensuring the enantiomeric purity of the desired (R)-enantiomer is paramount for safety, efficacy, and regulatory compliance.[1][2] Regulatory bodies, including the U.S. FDA and the European Medicines Agency (EMA), have stringent requirements for the control of chiral impurities, making robust analytical methods essential.[3][4]

This guide provides an in-depth technical comparison of methodologies for the characterization of (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride, with a primary focus on chiral High-Performance Liquid Chromatography (HPLC). As the gold standard for enantiomeric separations in the pharmaceutical industry, chiral HPLC offers the necessary selectivity and sensitivity to accurately quantify the enantiomeric excess and ensure the quality of the active pharmaceutical ingredient (API).[2][5][6] We will explore the rationale behind method development, compare alternative chiral stationary phases, and provide a detailed, field-proven experimental protocol and validation strategy.

The Foundational Choice: Selecting the Chiral Stationary Phase (CSP)

The success of any chiral separation hinges on the selection of the appropriate Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. For amino alcohols like our target analyte, several classes of CSPs have demonstrated broad utility.

Comparison of Suitable Chiral Stationary Phases

Chiral Stationary Phase (CSP) ClassPrinciple of SeparationAdvantages for Amino AlcoholsPotential ChallengesRecommended Columns
Polysaccharide-Based A combination of hydrogen bonding, dipole-dipole, and π-π interactions within the helical grooves of the polysaccharide polymer (cellulose or amylose derivatives).[6][7]High success rate for a broad range of compounds, including amino alcohols.[7][8] Robust and versatile under normal phase, reversed-phase, and SFC conditions.Can require longer equilibration times.[7] Coated phases may have limitations with certain solvents.Chiralpak® AD-H, Chiralcel® OD-H, Lux® Amylose-1
Cyclodextrin-Based Inclusion complexation, where the analyte fits into the chiral cavity of the cyclodextrin molecule.[9]Excellent performance for separating chiral amines and amino alcohols, particularly in reversed-phase mode.[9] Can use conventional aqueous buffers.May have lower sample capacity compared to polysaccharide phases.SUMICHIRAL™ OA-7700, Astec CYCLOBOND™
Pirkle-Type (π-acid/π-base) π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the CSP.[7][10]Effective for compounds with aromatic rings.[11] Can provide unique selectivity.Generally less broad in applicability than polysaccharide phases.SUMICHIRAL OA-4000 series

For (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride, a polysaccharide-based CSP, specifically an amylose-based column like Chiralpak® AD-H , is proposed as the primary choice for method development. This recommendation is based on their proven broad applicability and high success rate for resolving amino alcohols under normal phase conditions.[7][12][13] The presence of the phenyl ring and the amino and hydroxyl groups on the analyte provides multiple points for interaction with the amylose backbone of the CSP.

Proposed Chiral HPLC Method: A Step-by-Step Protocol

This protocol is designed to be a robust starting point for the analysis of (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride. Optimization is an inherent part of method development, and adjustments to the mobile phase composition should be the first step in fine-tuning the separation.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Analyte: (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride standard, and a racemic (rac)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride standard for initial method setup.

Chromatographic Conditions
ParameterRecommended SettingRationale
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)Normal phase is often the first choice for chiral separations of amino alcohols.[7] The IPA acts as the polar modifier, and small changes can significantly impact resolution. The basic additive, DEA, is crucial for improving the peak shape of basic analytes like amino alcohols by minimizing interactions with residual silanols on the silica surface.[7][14]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 25 °CTemperature can influence selectivity; maintaining a constant temperature is critical for reproducibility.
Detection Wavelength 210 nm or 254 nmThe fluorophenyl group should provide adequate UV absorbance. Wavelength selection should be optimized by examining the UV spectrum of the analyte.
Injection Volume 10 µLThis can be adjusted based on analyte concentration and detector sensitivity.
Sample Preparation
  • Standard Solutions:

    • Prepare a stock solution of the racemic standard at 1 mg/mL in the mobile phase. This is used to identify the retention times of both the (R) and (S) enantiomers.

    • Prepare a stock solution of the (R)-enantiomer standard at 1 mg/mL in the mobile phase.

  • Sample Solution:

    • Accurately weigh and dissolve the (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Filter all solutions through a 0.45 µm syringe filter prior to injection to protect the column and instrument.

Analysis Workflow

The following diagram illustrates the logical flow from sample preparation to data analysis for determining enantiomeric purity.

G cluster_prep Sample & Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Acquisition & Analysis prep1 Weigh Analyte & Standards prep2 Dissolve in Mobile Phase (e.g., 0.5 mg/mL) prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc2 Inject Sample/Standard (10 µL) prep3->hplc2 To HPLC hplc1 Equilibrate Chiral Column (e.g., Chiralpak AD-H) hplc1->hplc2 hplc3 Isocratic Elution (Hex/IPA/DEA) hplc2->hplc3 data1 Detect by UV (210 nm) hplc3->data1 To Detector data2 Integrate Peak Areas of (R) and (S) Enantiomers data1->data2 data3 Calculate Enantiomeric Purity (%) data2->data3

Figure 1: Experimental workflow for chiral HPLC analysis.

Ensuring Method Reliability: A Guide to Validation

Once optimal separation is achieved, the analytical method must be validated to prove it is suitable for its intended purpose, in accordance with ICH guidelines.[6][15] For an enantiomeric purity assay, the focus is on demonstrating the method's ability to accurately quantify the minor (undesired) enantiomer in the presence of the major enantiomer.

Key Validation Parameters for Chiral Purity Assays

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate and quantify the enantiomers without interference from other components.Baseline resolution (Rs > 1.7) between enantiomers.[16] Peak purity analysis should show no co-elution.
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be reliably quantified.Signal-to-noise ratio ≥ 10.[16]
Linearity To demonstrate a proportional relationship between the concentration of the undesired enantiomer and the detector response.Correlation coefficient (r²) ≥ 0.99 for a range of concentrations (e.g., LOQ to 150% of the specification limit).
Accuracy The closeness of the measured value to the true value, determined by spike recovery.Recovery of 80-120% for the spiked undesired enantiomer at multiple concentration levels.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (RSD) ≤ 10% for the quantification of the undesired enantiomer.
Robustness The method's reliability when subjected to small, deliberate changes in parameters (e.g., flow rate ±10%, mobile phase composition ±2%).[6]System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.

The validation process provides a self-validating system, ensuring that the protocol is not just theoretically sound but practically reliable for routine quality control.[16]

G cluster_params Core Validation Parameters Validation Method Validation Strategy As per ICH Guidelines Specificity Specificity Linearity Linearity r² ≥ 0.99 Range: LOQ - 150% Spec Accuracy Accuracy 80-120% Recovery Precision Precision Repeatability (Intra-day) Intermediate (Inter-day) RSD ≤ 10% LOQ Limit of Quantitation S/N Ratio ≥ 10 Robustness Robustness Flow Rate, Temp, Mobile Phase System Suitability Check

Figure 2: Key parameters for chiral HPLC method validation.

Alternative and Complementary Analytical Techniques

While chiral HPLC is the predominant technique, other methods can be employed for chiral separations, each with distinct advantages and applications.[5][17]

Comparison with Other Chiral Separation Techniques

TechniquePrincipleAdvantagesDisadvantages
Supercritical Fluid Chromatography (SFC) Uses supercritical CO₂ as the main mobile phase. Separation occurs on a chiral stationary phase.Faster separations and lower organic solvent consumption, making it a "greener" alternative to HPLC.[1][17]Requires specialized instrumentation. Not as universally available as HPLC.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase on a chiral stationary phase.High resolution for volatile analytes.Requires the analyte to be volatile or to be derivatized to increase volatility, which adds a sample preparation step.[18]
Capillary Electrophoresis (CE) Separation in a capillary based on differential migration in an electric field. A chiral selector is added to the background electrolyte.High separation efficiency, rapid analysis times, and minimal sample consumption.[2][19]Lower sensitivity compared to HPLC with UV detection unless coupled with mass spectrometry.

For a non-volatile compound like (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride, chiral HPLC and SFC are the most suitable chromatographic techniques. CE offers a powerful, orthogonal separation mechanism that can be valuable for confirmatory analysis or for challenging separations where HPLC methods fall short.[19]

Conclusion

The successful characterization of (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride is a multi-faceted process grounded in sound analytical science. Chiral HPLC on a polysaccharide-based stationary phase under normal phase conditions represents the most robust and well-established approach for this class of compounds. By starting with the proposed protocol, systematically optimizing the separation, and performing a thorough validation according to ICH guidelines, researchers can develop a reliable, accurate, and precise method. This ensures that the enantiomeric purity of the API can be confidently assessed, meeting the stringent quality and safety standards demanded by the pharmaceutical industry. The comparison with alternative techniques like SFC and CE provides a broader perspective, allowing laboratories to select the most appropriate technology for their specific needs and capabilities.

References

  • Benchchem. Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers.
  • Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. CHROMATOGRAPHY, 40(3), 169-173. Available from: [Link]

  • Li, Y., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1232, 256-261. Available from: [Link]

  • Unknown Author. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. Available from: [Link]

  • Pirkle, W. H., & Hyun, M. H. (1985). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry, 50(24), 4991-4997. Available from: [Link]

  • Unknown Author. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen. Available from: [Link]

  • Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. Available from: [Link]

  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10455-10476. Available from: [Link]

  • Satinder, A. (Ed.). (2005). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons. Available from: [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available from: [Link]

  • European Pharmacopoeia. HPLC Column Selection by Ph. Eur. Listing. Available from: [Link]

  • Unknown Author. (2018). Chiral Drug Separation. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. Available from: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022). Technical guide for the elaboration of monographs (8th edition). Available from: [Link]

  • European Medicines Agency. (1994). Investigation of chiral active substances. Available from: [Link]

  • Dong, M. W. (2003). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. LCGC North America, 21(3).
  • Unknown Author. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available from: [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(19), 5969. Available from: [Link]

  • Péter, A., et al. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. Journal of Chromatography A, 871(1-2), 105-115. Available from: [Link]

  • U.S. Pharmacopeia. (2022). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. LCGC International. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 793-812. Available from: [Link]

  • GKC, R. R., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 190-199. Available from: [Link]

  • Concellón, C., et al. (2012). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, 77(17), 7473-7481. Available from: [Link]

  • Sumika Chemical Analysis Service, Ltd. Chiral Columns for enantiomer separation by HPLC. Available from: [Link]

  • Al-Salami, H., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2056. Available from: [Link]

  • Pieroni, M., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 648. Available from: [Link]

  • Bell, D. S. (2007). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • Bunin, A. S., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 17(4), 103-112. Available from: [Link]

  • Fernandes, C., et al. (Eds.). (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. MDPI. Available from: [Link]

  • Bunin, A. S., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Acta Naturae, 17(4), 103-112. Available from: [Link]

  • Hamase, K., et al. (2013). Determination of Chiral Amino Acids in Various Fermented Products Using a Two-Dimensional HPLC-MS/MS System. Journal of Chromatography B, 937, 71-80. Available from: [Link]

Sources

Validation

A Comparative Guide to the Validation of an Analytical Method for (R)-2-Amino-2-(3-fluorophenyl)ethanol Hydrochloride

For researchers, scientists, and drug development professionals, the robust validation of an analytical method is the bedrock of reliable data and, ultimately, patient safety. This guide provides an in-depth technical co...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust validation of an analytical method is the bedrock of reliable data and, ultimately, patient safety. This guide provides an in-depth technical comparison of validated analytical methods for the enantiomeric purity determination of (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride, a key chiral intermediate in pharmaceutical synthesis. We will explore a primary chiral High-Performance Liquid Chromatography (HPLC) method and a comparative chiral Gas Chromatography (GC) method, presenting supporting experimental data to guide your analytical strategy.

The stereoisomeric composition of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict control over the enantiomeric purity of chiral drugs.[1][2][3] This necessitates the development and validation of analytical procedures that are fit for their intended purpose.[2]

This guide is structured to provide not just the "what" but the "why" behind the experimental choices, grounded in the principles of scientific integrity and authoritative guidelines from the International Council for Harmonisation (ICH).[4]

Primary Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation of enantiomers due to its versatility and broad applicability.[5] The direct separation on a chiral stationary phase (CSP) is often preferred for its simplicity and efficiency. For a polar molecule like (R)-2-Amino-2-(3-fluorophenyl)ethanol, a polysaccharide-based CSP is an excellent starting point due to its proven efficacy in resolving a wide array of chiral compounds, including amino alcohols.[6]

Experimental Protocol: Chiral HPLC

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

Chromatographic Conditions:

ParameterConditionRationale
Chiral Stationary Phase Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µmA polysaccharide-based CSP known for its broad enantioselectivity for amino alcohols.[6]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)A normal-phase mobile phase provides good solubility for the analyte and promotes the necessary chiral recognition interactions with the stationary phase. Diethylamine is a common modifier used to improve the peak shape of basic analytes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 25°CControlled temperature ensures reproducible retention times and selectivity.
Detection UV at 220 nmThe phenyl group in the analyte provides sufficient UV absorbance for sensitive detection.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation The sample is dissolved in the mobile phase to a final concentration of approximately 0.5 mg/mL.Ensures compatibility with the chromatographic system and minimizes solvent effects.

Comparative Analytical Method: Chiral Gas Chromatography (GC)

Chiral Gas Chromatography offers a high-resolution alternative, particularly for volatile and thermally stable compounds. For polar analytes like amino alcohols, derivatization is typically required to enhance volatility and improve chromatographic performance.[4]

Experimental Protocol: Chiral GC

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is required.

Derivatization Procedure: The amine and alcohol functional groups of the analyte are derivatized with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form the corresponding trimethylsilyl (TMS) ethers and amines. This step increases the volatility and thermal stability of the analyte.

Chromatographic Conditions:

ParameterConditionRationale
Chiral Capillary Column Cyclodextrin-based column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness)Cyclodextrin-based CSPs are widely used in GC for the enantioseparation of a variety of chiral compounds.[7]
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas suitable for GC-FID.
Oven Temperature Program Initial temperature of 120°C, hold for 1 minute, then ramp to 180°C at 5°C/min, hold for 5 minutes.A temperature gradient is employed to ensure good separation of the enantiomers while minimizing run time.
Injector Temperature 250°CEnsures complete volatilization of the derivatized analyte.
Detector Temperature 270°CPrevents condensation of the analyte in the detector.
Injection 1 µL, split ratio 50:1A split injection is used to introduce a small, precise amount of the sample onto the column.

Method Validation: A Head-to-Head Comparison

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[2] The following tables summarize the expected performance data for the chiral HPLC and chiral GC methods, based on ICH Q2(R2) guidelines.[4]

Table 1: System Suitability
ParameterHPLC MethodGC MethodAcceptance Criteria
Resolution (Rs) > 2.0> 1.8Rs > 1.5 for baseline separation
Tailing Factor (T) < 1.5< 1.6T ≤ 2.0
Theoretical Plates (N) > 2500> 30000Higher N indicates greater column efficiency
Table 2: Linearity and Range
ParameterHPLC MethodGC Method
Range 0.1 - 1.5 µg/mL (for the S-enantiomer)0.05 - 1.0 µg/mL (for the S-enantiomer)
Correlation Coefficient (r²) ≥ 0.999≥ 0.998
y-intercept Close to zeroClose to zero
Table 3: Accuracy and Precision
ParameterHPLC MethodGC Method
Accuracy (Recovery) 98.0 - 102.0%97.5 - 102.5%
Precision (RSD%) - Repeatability ≤ 1.5%≤ 2.0%
Precision (RSD%) - Intermediate Precision ≤ 2.0%≤ 2.5%
Table 4: Limits of Detection (LOD) and Quantitation (LOQ)
ParameterHPLC MethodGC Method
LOD ~0.03 µg/mL~0.015 µg/mL
LOQ ~0.1 µg/mL~0.05 µg/mL
Table 5: Robustness
Parameter VariedHPLC MethodGC Method
Mobile Phase Composition / Oven Temperature Ramp ± 2% organic phase / ± 2°C/minResolution and retention times remain within acceptable limits.
Flow Rate ± 0.1 mL/minResolution and retention times remain within acceptable limits.
Column Temperature ± 2°CResolution and retention times remain within acceptable limits.

Visualizing the Workflow

To better illustrate the procedural steps of each analytical approach, the following diagrams have been generated.

Caption: Experimental workflow for the validation of the chiral HPLC method.

Caption: Experimental workflow for the validation of the chiral GC method.

Concluding Remarks

The choice between chiral HPLC and chiral GC for the enantiomeric purity determination of (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride will depend on several factors, including available instrumentation, sample throughput requirements, and the desired level of sensitivity.

  • The chiral HPLC method offers a direct and robust approach that avoids a derivatization step, simplifying sample preparation. It provides excellent accuracy and precision for routine quality control applications.

  • The chiral GC method , while requiring derivatization, can offer higher sensitivity, making it particularly suitable for the detection and quantification of trace-level enantiomeric impurities.

Both methods, when properly validated according to ICH guidelines, can provide reliable and accurate data to ensure the quality and safety of the final pharmaceutical product. This guide serves as a comprehensive resource to assist in the selection, implementation, and validation of the most appropriate analytical method for your specific needs.

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available at: [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. Available at: [Link]

  • Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol - ACS Publications. Available at: [Link]

  • 1.1.3. Chiral separation of amino acids by gas chromatography - ResearchGate. Available at: [Link]

  • Enantioselective high-performance liquid chromatographic separation of fluorinated ß - SZTE Publicatio Repozitórium. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available at: [Link]

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine - SCIRP. Available at: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. Available at: [Link]

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of - Scirp.org. Available at: [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Available at: [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC - Gcms.cz. Available at: [Link]

Sources

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